Pharmacological Properties of 5-Methyl-2-(piperidin-2-yl)pyridine: A Technical Guide to nAChR Modulation
Executive Summary The development of selective nicotinic acetylcholine receptor (nAChR) modulators remains a critical frontier in neuropharmacology. Piperidine-containing compounds represent one of the most important syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of selective nicotinic acetylcholine receptor (nAChR) modulators remains a critical frontier in neuropharmacology. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, particularly in targeting central nervous system (CNS) receptors[1]. Among these, 5-methyl-2-(piperidin-2-yl)pyridine emerges as a highly specialized structural analog of naturally occurring pyridine alkaloids like anabasine and nicotine. By strategically modifying the linkage position and introducing a methyl group to the pyridine ring, this compound exhibits a refined pharmacological profile characterized by preferential binding to neuronal nAChR subtypes (such as α4β2 and α7) while avoiding the peripheral neuromuscular toxicity associated with non-selective agents.
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR), downstream signaling mechanisms, and self-validating experimental methodologies required to characterize this compound.
The pharmacological identity of 5-methyl-2-(piperidin-2-yl)pyridine is dictated by two critical structural deviations from classical tobacco alkaloids:
The 2-Position Linkage: Unlike anabasine (which features a 3-position linkage), connecting the piperidine ring at the 2-position of the pyridine ring fundamentally alters the dihedral angle between the two pharmacophores. This geometric shift modifies the spatial distance between the protonated piperidine nitrogen—which engages in vital cation-π interactions with conserved tryptophan residues (e.g., Trp149) in the receptor binding pocket—and the pyridine nitrogen, which acts as a hydrogen bond acceptor.
The 5-Methyl Substitution: The addition of a methyl group at the 5-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, significantly enhancing blood-brain barrier (BBB) permeability for CNS targeting. Second, it introduces steric bulk. Historically, pyridine alkaloids have demonstrated potent activation and subsequent desensitization of both neuronal and fetal muscle-type nAChRs[2]. However, the steric hindrance provided by the 5-methyl group creates binding clashes within the restrictive peripheral muscle-type (α1β1δε) receptor pocket. Similar modifications in related compounds, such as ABT-594, have been shown to drastically improve selectivity for neuronal α4β2 receptors, yielding potent analgesic properties without neuromuscular side effects[3].
Mechanism of Action: Receptor Activation and Desensitization
Upon crossing the BBB, 5-methyl-2-(piperidin-2-yl)pyridine acts as an orthosteric ligand at neuronal nAChRs. Binding induces a rapid conformational change, opening the central pore to allow the influx of cations (predominantly Na⁺ and Ca²⁺). This localized membrane depolarization subsequently activates Voltage-Gated Calcium Channels (VGCCs), triggering a secondary, massive calcium influx that drives the exocytosis of neurotransmitters (such as dopamine, GABA, or glutamate, depending on the terminal).
Targeting specific nAChR subtypes, such as the α7 receptor, has also emerged as a viable strategy for modulating signal transduction pathways independent of ion current, offering therapeutic potential for inflammatory disorders[4].
Fig 1: Downstream signaling cascade following neuronal nAChR activation by the target ligand.
Quantitative Pharmacological Data
To contextualize the efficacy of 5-methyl-2-(piperidin-2-yl)pyridine, its binding affinities and functional potencies are compared against established reference standards. The data below illustrates the compound's preferential selectivity for neuronal subtypes over muscle-type receptors.
Compound
Subtype Target
Binding Affinity (Kᵢ, nM)
Functional EC₅₀ (nM)
Selectivity Ratio (α4β2 / α1β1δε)
Nicotine
α4β2 / α7
1.2
15.0
~1,250
Anabasine
α4β2 / Muscle
15.4
85.0
5.5
5-Methyl-2-(piperidin-2-yl)pyridine *
α4β2 (Preferential)
3.8
22.5
>2,600
ABT-594 (Reference)
α4β2
0.037
0.14
>270,000
*Note: Values for 5-methyl-2-(piperidin-2-yl)pyridine are predictive models based on SAR homology with established piperidinyl-pyridine derivatives to guide experimental design.
To rigorously evaluate the functional agonism of this compound, researchers must employ a High-Throughput Intracellular Calcium Flux Assay. Do not simply measure fluorescence; the assay must be designed to prove causality and rule out false positives caused by membrane destabilization.
Seed SH-SY5Y cells (expressing native human α4β2 and α7 nAChRs) into 384-well black-walled, clear-bottom plates at 20,000 cells/well.
Causality: Black walls prevent well-to-well optical crosstalk during kinetic reading, ensuring high signal-to-noise ratios.
Step 2: Fluorescent Dye Loading
Incubate cells with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C.
Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows passive diffusion across the lipid bilayer. Once intracellular, endogenous non-specific esterases cleave the AM group. This traps the fluorophore inside the cell, allowing it to bind free cytosolic Ca²⁺ and emit fluorescence upon nAChR-mediated calcium influx.
Step 3: The Self-Validating Antagonist Control
Prepare two identical compound plates. Plate A receives standard buffer pre-incubation. Plate B is pre-incubated for 15 minutes with 10 µM Mecamylamine (a non-competitive nAChR antagonist).
Trustworthiness: This is the self-validating mechanism of the assay. If 5-methyl-2-(piperidin-2-yl)pyridine induces a fluorescent signal in Plate A, but the signal is completely ablated in Plate B, it proves the calcium flux is strictly receptor-mediated. If Plate B still shows a signal, the compound is acting as an ionophore or membrane disruptor (a false positive).
Step 4: Kinetic Reading
Transfer plates to a FLIPR Tetra (or equivalent kinetic reader). Record baseline fluorescence for 10 seconds, inject the compound (dose-response from 0.1 nM to 100 µM), and record the transient peak for 3 minutes.
Title: Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
Title: ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I.
Literature review of 5-Methyl-2-(piperidin-2-yl)pyridine derivatives
An In-Depth Technical Guide to 5-Methyl-2-(piperidin-2-yl)pyridine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential Introduction: A Privileged Scaffold in Medicinal Chemistry The piperidine ring is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Methyl-2-(piperidin-2-yl)pyridine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Introduction: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone in the architecture of pharmaceuticals, recognized as a privileged scaffold due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1][2][3][4] When fused with a pyridine moiety, another critical heterocyclic system in drug design, the resulting structure offers a unique combination of structural rigidity, basicity, and hydrogen bonding capabilities.[5][6] This guide focuses on the 5-Methyl-2-(piperidin-2-yl)pyridine core, a specific arrangement that has given rise to significant therapeutic agents, most notably in the realm of central nervous system (CNS) disorders.[3]
The strategic placement of a methyl group at the 5-position of the pyridine ring and the linkage to the 2-position of a piperidine ring create a molecule with distinct pharmacological properties. This scaffold is particularly renowned for its interaction with nicotinic acetylcholine receptors (nAChRs), leading to the development of drugs for smoking cessation and showing potential for other neurological conditions.[7][8] This document will provide a comprehensive literature review of these derivatives, covering their synthesis, structure-activity relationships (SAR), pharmacological profiles, and future outlook for researchers, scientists, and professionals in drug development.
Synthetic Strategies for 5-Methyl-2-(piperidin-2-yl)pyridine Derivatives
The construction of the 5-Methyl-2-(piperidin-2-yl)pyridine scaffold can be achieved through several established synthetic routes in organic chemistry. The most common approaches involve the modification and subsequent reduction of a pyridine ring system or the coupling of pre-functionalized pyridine and piperidine precursors.
General Synthetic Approaches:
Catalytic Hydrogenation of Pyridine Precursors: A prevalent method involves the synthesis of a substituted 2,2'-bipyridine or a similar precursor, followed by the selective reduction of one of the pyridine rings to a piperidine.[1] This method allows for the introduction of various substituents prior to the reduction step. Catalysts such as rhodium, palladium, and platinum are often employed for this transformation.[1]
Alkylation of 2-Methylpyridine Derivatives: This strategy involves the use of a substituted 2-methylpyridine which is then alkylated with a suitable reagent to build the piperidine ring or a precursor that can be cyclized.[9]
Representative Synthetic Workflow:
A common pathway to access the core structure starts from 2-amino-5-methylpyridine. This starting material is versatile and allows for the construction of the adjoining piperidine ring through a series of well-established chemical transformations.[10][11][12]
Caption: General synthetic workflow for the 5-Methyl-2-(piperidin-2-yl)pyridine core.
Detailed Experimental Protocol: Synthesis of a Piperidine Derivative via Catalytic Hydrogenation
This protocol provides a general methodology for the synthesis of a piperidine derivative from its corresponding pyridine precursor, a key step in creating the 5-Methyl-2-(piperidin-2-yl)pyridine scaffold.[1]
Materials:
Substituted 2-(5-methylpyridin-2-yl)pyridine
Palladium on carbon (10 wt% Pd/C)
Ethanol (or other suitable solvent)
Hydrogen gas (H₂)
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
Preparation: In a high-pressure reaction vessel, dissolve the substituted 2-(5-methylpyridin-2-yl)pyridine (1.0 eq) in ethanol.
Catalyst Addition: Carefully add 10 wt% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove any air.
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to the desired temperature (e.g., 50-80 °C).
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting piperidine derivative can be purified by column chromatography or recrystallization.
Pharmacological Profile and Therapeutic Applications
The primary therapeutic interest in 5-Methyl-2-(piperidin-2-yl)pyridine derivatives stems from their activity as modulators of nicotinic acetylcholine receptors (nAChRs).
The α4β2 subtype of the nAChR is a ligand-gated ion channel widely expressed in the brain and is a principal mediator of nicotine dependence.[7][8] Molecules that can modulate this receptor have significant therapeutic potential.
Mechanism of Action:
Derivatives such as varenicline act as partial agonists at the α4β2 nAChR.[8] This dual activity is key to its efficacy:
Agonist Activity: By weakly stimulating the receptor, it provides relief from nicotine craving and withdrawal symptoms.
Antagonist Activity: It simultaneously blocks nicotine from binding to the receptor, thereby reducing the rewarding and reinforcing effects of smoking.[13]
Caption: Mechanism of action at the α4β2 nicotinic acetylcholine receptor.
Structure-Activity Relationship (SAR)
The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies help in optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Pyridine Ring Substitution: The 5-methyl group is a common feature. Probing the steric influence of substitutions at the C5 position of the pyridine ring with bulkier groups like phenyl or heteroaryl moieties has been shown to significantly impact binding affinity, with some analogues exhibiting Ki values in the sub-nanomolar range.[14]
Piperidine Ring: The stereochemistry and substitution pattern on the piperidine ring are crucial for activity. The piperidine motif enhances druggability by improving metabolic stability and facilitating transport across biological membranes.[3]
Bridged Analogs: The development of conformationally rigid analogs, such as the bridged structure of varenicline, has been a key strategy to enhance binding affinity and selectivity for the α4β2 receptor subtype over other nAChRs.[8]
While nAChR modulation is the primary focus, the 5-Methyl-2-(piperidin-2-yl)pyridine scaffold and related structures have been investigated for a range of other biological activities:
Antimicrobial and Antifungal Activity: Certain pyridine-connected piperidine derivatives have shown potential as antimicrobial and antifungal agents.[5][15][16]
Anti-inflammatory Properties: Modulation of nAChRs, particularly the α7 subtype, is linked to anti-inflammatory pathways, suggesting a potential application for these derivatives in inflammatory disorders.[17]
Migraine Therapy: Related pyridinylmethylenepiperidine derivatives have been explored as potent 5-HT1F receptor agonists for the treatment of migraine.[18][19]
Opioid Receptor Modulation: N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been synthesized and shown to be selective µ-opioid receptor agonists.[20]
A significant consideration in the development of these derivatives is their off-target activity. For instance, varenicline is also an agonist at the 5-HT₃ receptor, which is believed to contribute to its common side effect of nausea.[21] Future drug design efforts could focus on engineering molecules that retain the desired nAChR activity while minimizing interaction with the 5-HT₃ receptor.[21]
Case Study: Varenicline (Chantix®/Champix®)
Varenicline is the quintessential example of a successful drug based on the 5-Methyl-2-(piperidin-2-yl)pyridine core, albeit in a rigid, bridged form.
Chemical Structure: 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine.[8]
Clinical Use: It is a first-line prescription medication for smoking cessation, typically administered with counseling and support.[13]
Pharmacokinetics: Varenicline is well-absorbed orally, with maximum plasma concentrations reached within 3-4 hours. It reaches steady-state conditions within 4 days of multiple dosing.[8]
Relevant Biological Assay Protocols
To evaluate the pharmacological activity of new derivatives, specific in vitro assays are essential. A common method to assess the interaction with ligand-gated ion channels like the nAChR is through fluorescence-based membrane potential assays.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Test compounds (derivatives) and control agonist (e.g., nicotine).
Microplate reader with fluorescence detection capabilities (e.g., FLIPR or FlexStation).
Procedure:
Cell Plating: Seed the nAChR-expressing HEK-293 cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at room temperature or 37°C, protected from light.
Compound Addition: Prepare serial dilutions of the test compounds and control ligands in assay buffer.
Fluorescence Reading: Place the cell plate into the microplate reader. Record a baseline fluorescence reading.
Agonist/Antagonist Mode:
Agonist Mode: Add the test compounds to the wells and immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to membrane depolarization upon channel opening.
Antagonist Mode: Pre-incubate the cells with the test compounds for a set period before adding a known concentration of a control agonist (e.g., nicotine). The degree of inhibition of the agonist-induced signal indicates antagonist activity.
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. For agonist mode, plot ΔF against compound concentration to determine EC₅₀ values. For antagonist mode, plot the inhibition of the agonist response against compound concentration to determine IC₅₀ values.
Caption: Experimental workflow for a fluorescent membrane potential assay.
Conclusion and Future Directions
The 5-Methyl-2-(piperidin-2-yl)pyridine scaffold is a validated and highly valuable core in modern medicinal chemistry. Its derivatives have demonstrated significant therapeutic impact, particularly as modulators of nicotinic acetylcholine receptors for the treatment of nicotine addiction. The success of varenicline provides a strong foundation and a compelling rationale for the continued exploration of this chemical space.
Future research in this area should be directed towards several key objectives:
Enhanced Selectivity: Designing new derivatives with higher selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7) or other CNS targets to develop treatments for a wider range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Improved Side-Effect Profile: A critical goal is the rational design of compounds that minimize off-target interactions, such as the 5-HT₃ receptor agonism, to reduce side effects like nausea and improve patient compliance.[21]
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to develop novel agents for other diseases where piperidine and pyridine moieties have shown promise, including cancer, inflammation, and infectious diseases.[2][22]
Novel Synthetic Methodologies: Developing more efficient, cost-effective, and environmentally friendly synthetic routes to access these complex molecules will be crucial for accelerating discovery and development.[1][23]
References
Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. (2018). Academia.edu.
The Pharmacological Potential of 5-Butyl-2-methylpiperidine: A Review of Current Knowledge. (2025). Benchchem.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Varenicline Ascend - Summary of Product Characteristics. (2025).
Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. (n.d.).
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.
Chantix Label. (n.d.).
Varenicline Impurities and Rel
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
Structure–activity relationship of piperidine derivatives with... (n.d.).
Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy. (2021). PubMed.
Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI.
Design, synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy. (2021).
Thermodynamic Profiling of 5-Methyl-2-(piperidin-2-yl)pyridine: A Technical Guide for Alkaloid Drug Development
Executive Summary 5-Methyl-2-(piperidin-2-yl)pyridine (5-M-2-PP) is a bipartite heterocyclic system comprising a 5-methylpyridine ring covalently linked to a saturated piperidine ring. As a structural analog to naturally...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methyl-2-(piperidin-2-yl)pyridine (5-M-2-PP) is a bipartite heterocyclic system comprising a 5-methylpyridine ring covalently linked to a saturated piperidine ring. As a structural analog to naturally occurring tobacco alkaloids like anabasine and nicotine, 5-M-2-PP presents unique thermodynamic behaviors driven by its amphiphilic nature, conformational flexibility, and dual basicity. For drug development professionals, establishing a rigorous thermodynamic profile of this compound is non-negotiable; it dictates formulation stability, predicting bioavailability, and mapping receptor-binding energetics.
This whitepaper synthesizes the structural, phase-transition, and aqueous solution thermodynamics of 5-M-2-PP, providing field-proven, self-validating experimental protocols to accurately quantify these properties.
The thermodynamic baseline of 5-M-2-PP is governed by the energetic differences between its two constituent rings and the rotational freedom connecting them.
Aromatic vs. Aliphatic Stability: The hydrogenation of a pyridine ring to a saturated piperidine ring is an exothermic process that releases approximately 193.8 kJ/mol . This highlights the deep thermodynamic stability well of the aromatic pyridine system compared to the higher-energy, conformationally dynamic saturated piperidine ring.
Inductive Effects on Basicity: The addition of a methyl group at the 5-position of the pyridine ring introduces a weak electron-donating inductive effect (+I). This slightly increases the electron density on the pyridine nitrogen, marginally increasing its basicity (pKa) and rendering the enthalpy of protonation (
ΔHprot
) slightly more exothermic compared to unsubstituted analogs like anabasine.
Rotational Isomerism: The C2-C2' bond connecting the rings allows for rotational isomerism. The thermodynamic equilibrium between the syn and anti conformations is dictated by steric hindrance from the 5-methyl group and stabilizing dipole-dipole interactions between the pyridine nitrogen and the piperidine NH group.
Phase Transition Thermodynamics
Vaporization and fusion thermodynamics are critical for predicting the physical stability of 5-M-2-PP during manufacturing and storage. Like many heavy alkaloids, 5-M-2-PP is prone to thermal degradation at its atmospheric boiling point, necessitating the measurement of its thermodynamic properties in subcooled states.
The enthalpy of vaporization (
ΔHvap
) for the related alkaloid nicotine is established at approximately 63.9 kJ/mol at 298.15 K . The addition of a methyl group in 5-M-2-PP increases the molecular weight and the surface area available for London dispersion forces. Extrapolating from the behavior of similar polyaromatic heterocycles, the
ΔHvap
of 5-M-2-PP is projected to be higher, falling between 68.0 and 71.5 kJ/mol. High-pressure differential scanning calorimetry (HP-DSC) serves as the gold standard for measuring these phase transitions without inducing degradation .
Aqueous Solution Thermodynamics and Amphiphilic Behavior
5-M-2-PP acts as a classic amphiphilic solute. It possesses a hydrophobic carbon skeleton (the methylpyridine and piperidine rings) that strongly opposes its two hydrophilic, hydrogen-bonding nitrogen sites.
In aqueous solutions, the thermodynamics of dissolution are dominated by a large negative entropy of mixing (
ΔSmix
). This is indicative of a strong "structure-making" tendency driven by the hydrophobic effect, where water molecules form a highly ordered, clathrate-like hydration cage around the hydrophobic bulk of the molecule .
For structurally similar alkaloids, densimetry studies reveal that the partial molar volume exhibits a well-defined minimum at a solute concentration of ~2 mol%. This thermodynamic minimum suggests that the molecule is optimally enclosed in a cage of approximately 50 water molecules. Beyond this concentration, the hydration cage collapses into a micelle-like state, leading to complex phase separation and azeotropic behavior .
Quantitative Data Summary
The following table summarizes the comparative thermodynamic properties of 5-M-2-PP against established reference alkaloids.
Compound
Molecular Weight ( g/mol )
ΔHvap
at 298.15 K (kJ/mol)
Pyridine
pKa1
(Predicted)
Aliphatic
pKa2
(Predicted)
Nicotine
162.23
63.9 ± 2.1
~3.1
~8.0 (Pyrrolidine)
Anabasine
162.23
~65.0
~3.1
~10.8 (Piperidine)
5-M-2-PP
176.26
69.5 ± 2.5
~3.4
~10.8 (Piperidine)
*Values for 5-M-2-PP are extrapolated based on methyl-group additivity models and inductive effect adjustments.
Experimental Protocols for Thermodynamic Profiling
To empirically validate the thermodynamic properties of 5-M-2-PP, the following self-validating protocols must be strictly adhered to.
Protocol 1: Enthalpy of Vaporization via the Transpiration Method
Causality: Static vapor pressure methods often fail for heavy alkaloids due to thermal decomposition at elevated temperatures. The transpiration method operates at lower, sub-decomposition temperatures, using a carrier gas to transport saturated vapor. This ensures the structural integrity of 5-M-2-PP during measurement .
Step 1 (System Equilibration): Load 2-3 grams of highly purified 5-M-2-PP onto inert glass beads to maximize the surface area. Place the beads in a glass U-tube submerged in a precision thermostatic bath (±0.01 K accuracy).
Step 2 (Carrier Gas Saturation): Pass ultra-high-purity, dry nitrogen (
N2
) through the U-tube at a strictly controlled flow rate (e.g., 1.5 L/h). The flow rate must be optimized to ensure absolute vapor saturation without kinetic limitations.
Step 3 (Condensation and Quantification): Trap the saturated vapor downstream in a cold trap cooled by liquid nitrogen. Wash the trap with a known volume of dichloromethane containing a calibrated internal standard (e.g., n-alkanes). Quantify the mass of 5-M-2-PP via GC-FID.
Step 4 (Thermodynamic Calculation): Calculate the vapor pressure (
Pvap
) at various isothermal stages. Plot
ln(Pvap)
vs.
1/T
and derive
ΔHvap
using the integrated Clausius-Clapeyron equation.
Protocol 2: Phase Transition Analysis via High-Pressure DSC
Causality: Standard DSC pans often leak volatile alkaloids upon heating, skewing the melting point (
Tm
) and enthalpy of fusion (
ΔHfus
). High-pressure hermetic sealing suppresses premature volatilization, ensuring the endotherm strictly represents the solid-liquid transition .
Step 1 (Calibration): Calibrate the DSC apparatus using high-purity Indium and Zinc standards to ensure absolute thermal and enthalpic accuracy.
Step 2 (Sample Preparation): Encapsulate 3-5 mg of crystalline 5-M-2-PP in a gold-plated, high-pressure hermetic crucible. Weigh the crucible on a microbalance (±1 µg precision) before and after sealing to confirm integrity.
Step 3 (Thermal Ramping): Equilibrate the sample at -50°C, then heat at a controlled rate of 5 K/min up to 200°C under a 50 mL/min
N2
purge.
Step 4 (Data Integration): Integrate the area under the fusion endotherm to calculate
ΔHfus
.
Fig 1: Experimental workflow for determining the thermodynamic profile of 5-M-2-PP.
Fig 2: Phase and protonation equilibria of 5-M-2-PP across different states.
References
McCullough, J. P., et al. "Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment." Journal of the American Chemical Society (1957). URL:[Link]
Lipkind, Dmitri, et al. "Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds." Journal of Chemical & Engineering Data (2009). URL:[Link]
"Vapour pressure data of nicotine, anabasine and cotinine using Differential Scanning Calorimetry." Thermochimica Acta (2014). URL:[Link]
Banyasz, J.L. "The hydrophobic aspect of nicotine." CORESTA (1990). URL:[Link]
Emel'yanenko, Vladimir N., et al. "Thermodynamic properties of S-(−)-nicotine." The Journal of Chemical Thermodynamics (2018). URL:[Link]
Exploratory
The Historical Development of Pyridine-Piperidine Analogs: From Natural Scaffolds to Precision Therapeutics
An In-Depth Technical Guide The Privileged Scaffolds: Why Pyridine and Piperidine? In the lexicon of medicinal chemistry, the terms "privileged scaffold" are reserved for molecular frameworks that can bind to a wide rang...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
The Privileged Scaffolds: Why Pyridine and Piperidine?
In the lexicon of medicinal chemistry, the terms "privileged scaffold" are reserved for molecular frameworks that can bind to a wide range of biological targets, thereby serving as a fertile ground for drug development. The aromatic pyridine and its saturated counterpart, piperidine, are exemplary in this regard.[1][2]
Pyridine: A six-membered aromatic heterocycle, its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity. Its flat, rigid structure provides a predictable anchor for substituent vectors.[3][4]
Piperidine: As the saturated analog, the piperidine ring introduces a three-dimensional, sp3-hybridized character.[1] This non-planar geometry allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions within the complex topographies of protein binding pockets.[1]
The historical journey begins with nature's own validation of these structures. Alkaloids—naturally occurring nitrogenous compounds—have long been a source of medicines and poisons. Many of the earliest and most potent alkaloids feature pyridine or piperidine cores.
Nicotine: Found in the tobacco plant, this pyridine-pyrrolidine alkaloid is a potent agonist of nicotinic acetylcholine receptors.[5]
Piperine: The alkaloid responsible for the pungency of black pepper, from which piperidine was first isolated in 1850.[2][6]
Coniine: A toxic piperidine alkaloid from poison hemlock, infamous for its role in the execution of Socrates.[6]
Lobeline: A piperidine derivative from Indian tobacco, it has a pharmacological profile similar to nicotine.[5][6]
These natural products provided the initial blueprint, demonstrating the profound biological activity of the pyridine-piperidine family and sparking the drive to synthesize novel analogs.
Caption: Relationship between Pyridine, Piperidine, and Natural Products.
The Synthetic Challenge: Unlocking the Piperidine Core
The primary synthetic hurdle in the development of these analogs was the conversion of stable, readily available aromatic pyridines into their saturated piperidine counterparts. This transformation, a hydrogenation reaction, is thermodynamically favorable but kinetically challenging due to the high resonance stability of the pyridine ring.
Foundational High-Pressure Hydrogenation
The earliest and most direct method for this conversion is catalytic hydrogenation.[1] This foundational approach involves treating the pyridine precursor with hydrogen gas under high pressure and temperature in the presence of a transition metal catalyst.
Causality Behind Experimental Choices:
Catalysts (Rh, Ru, Pd, Pt): These metals are effective at adsorbing both hydrogen and the aromatic ring, bringing them into close proximity to facilitate the reaction.[1]
High Pressure (3-10 MPa) & Temperature: The aromaticity of pyridine presents a significant energy barrier. Harsh conditions are necessary to overcome this barrier and drive the reaction to completion.[1][7] The downside is that these conditions limit the scope of the reaction, as many sensitive functional groups cannot survive.
The Evolution to Milder, More Versatile Methods
The limitations of high-pressure hydrogenation spurred decades of research into developing more efficient catalysts that operate under milder conditions. This evolution was critical for expanding the chemical space of accessible piperidine analogs, allowing for the incorporation of more complex and sensitive functionalities.
Recent advancements have focused on:
Heterogeneous Nanocatalysts: Novel catalysts based on cobalt, ruthenium, and nickel silicide have been developed that show high activity and selectivity for pyridine hydrogenation under significantly milder conditions.[7][8]
Iridium-Catalyzed Asymmetric Hydrogenation: For the synthesis of chiral piperidines, iridium(I) complexes with specific P,N-ligands have proven highly effective in the asymmetric hydrogenation of pyridinium salts, yielding specific enantiomers which is crucial for modern pharmaceuticals.[7]
Non-Metal Alternatives: To avoid potential metal contamination and catalyst poisoning, methods using borenium ions with hydrosilanes have been developed for the diastereoselective reduction of substituted pyridines.[7][8]
This progression from brute-force methods to nuanced, selective catalysis represents a major leap in the field, making a wider and more sophisticated array of pyridine-piperidine analogs available for pharmacological screening.
Pharmacological Applications: A Legacy of Therapeutic Success
The synthetic accessibility of diverse pyridine-piperidine analogs has led to their exploration across virtually every therapeutic area. Their unique structural and physicochemical properties have been leveraged to develop drugs that are both safe and effective. The piperidine ring, in particular, often serves as a key pharmacophore that interacts directly with enzyme active sites or as a versatile scaffold to achieve the desired conformation and properties of a drug.[9]
The following table summarizes a selection of key drugs that highlight the historical and ongoing importance of this structural class.
Drug Name
Therapeutic Area
Mechanism of Action
Year of First Approval/Key Development
Isoniazid
Antitubercular
Inhibits mycolic acid synthesis in bacterial cell walls
The development of targeted cancer therapies has been a particularly fruitful area for pyridine-piperidine analogs. Many of these compounds function by inhibiting key signaling pathways that drive cancer cell proliferation and survival.
A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. Several 3-substituted piperidine derivatives have been shown to be potent inhibitors of PI3K, preventing the downstream activation of Akt and leading to apoptosis of cancer cells.[12]
Caption: PI3K/Akt/mTOR pathway inhibition by a piperidine analog.
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative
To illustrate a core synthetic transformation, this section provides a self-validating protocol for the catalytic hydrogenation of a substituted pyridine to its corresponding piperidine. This method is foundational and representative of the techniques used to access these scaffolds.[1][7]
General Protocol for Catalytic Hydrogenation of a Pyridine Derivative
Objective: To reduce a substituted pyridine to the corresponding piperidine using heterogeneous catalysis.
Materials:
Pyridine derivative (e.g., 3-arylpyridine)
Heterogeneous catalyst: 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
Solvent: Ethanol (EtOH) or Methanol (MeOH)
High-pressure autoclave / hydrogenation apparatus
Inert gas (Nitrogen or Argon)
Hydrogen gas (H₂)
Procedure:
Reactor Charging: In a suitable high-pressure autoclave, dissolve the pyridine derivative in the chosen solvent (e.g., ethanol).
Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere. The typical catalyst loading is 1-10 mol%.
Sealing and Purging: Seal the reactor securely. Purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
Reaction: Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
Filtration: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with additional solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product.
Purification: Purify the crude product as necessary using techniques such as column chromatography or recrystallization to obtain the final piperidine analog.
Self-Validation: The success of the protocol is validated by characterization of the product using NMR and Mass Spectrometry (MS). The disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum, along with the correct molecular weight confirmation by MS, validates the complete reduction of the pyridine ring.
Caption: General workflow for piperidine derivative synthesis via hydrogenation.
Conclusion and Future Outlook
The historical arc of pyridine-piperidine analog development is a testament to the synergy between natural product chemistry, synthetic innovation, and pharmacology. From their origins as bioactive alkaloids, these scaffolds have been transformed through decades of research into a versatile platform for creating precision medicines. The continuous evolution of synthetic methodologies, particularly in asymmetric catalysis and C-H functionalization, continues to expand the accessible chemical space for these remarkable compounds.[1] Future research will undoubtedly focus on creating analogs with even greater selectivity and novel mechanisms of action, ensuring that the legacy of the pyridine-piperidine core will continue to shape the future of drug discovery.
References
Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed.
Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. BenchChem.
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. International Journal of Novel Research and Development.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
A General Strategy for N–(Hetero)
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO. SciELO.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. Royal Society of Chemistry.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
(PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus - ResearchGate.
An In-depth Technical Guide to the Metabolic Pathways of 5-Methyl-2-(piperidin-2-yl)pyridine in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic compound with a structural framework that is of significant interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic compound with a structural framework that is of significant interest in medicinal chemistry. Its pyridine and piperidine rings are common scaffolds in a variety of pharmacologically active agents. Understanding the metabolic fate of such a molecule is a cornerstone of drug discovery and development.[1] The metabolic pathways dictate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and potential for toxicity.[2][3] This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 5-Methyl-2-(piperidin-2-yl)pyridine in animal models, grounded in established principles of drug metabolism and supported by authoritative methodologies.
The primary goals of evaluating the in vitro and in vivo metabolism of a new chemical entity (NCE) like 5-Methyl-2-(piperidin-2-yl)pyridine are to identify the major metabolic routes and the specific enzymes responsible for these transformations.[4] This knowledge is crucial for anticipating potential drug-drug interactions and understanding inter-individual variability in drug response.[1][4][5]
The Central Role of Animal Models in Metabolism Studies
Animal models are indispensable tools in preclinical drug development for evaluating the safety and efficacy of potential new drugs before human trials.[2][6] They provide a biological system to study the pharmacokinetic and pharmacodynamic properties of a compound.[2] While no single animal model can perfectly replicate human physiology, the use of various species, such as rodents (mice and rats) and non-rodents (dogs or non-human primates), allows for a comparative assessment of metabolic profiles.[3][7] This cross-species comparison is vital for identifying metabolites that may be unique to humans or are disproportionately formed in humans compared to preclinical species, a key consideration for safety assessment as outlined by regulatory bodies like the FDA.[8][9]
Anticipated Metabolic Pathways of 5-Methyl-2-(piperidin-2-yl)pyridine
The metabolism of xenobiotics, including drugs, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[10][11] For 5-Methyl-2-(piperidin-2-yl)pyridine, we can predict several key metabolic transformations based on its chemical structure.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups on the parent compound, typically rendering it more polar. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][5][10]
1. Oxidation of the Piperidine Ring:
The piperidine ring is susceptible to several oxidative transformations:
Hydroxylation: The introduction of a hydroxyl (-OH) group at various positions on the piperidine ring is a common metabolic pathway. This can lead to the formation of multiple isomeric monohydroxylated metabolites.
N-dealkylation: While the piperidine nitrogen in the parent compound is a secondary amine, if it were N-alkylated in a derivative, N-dealkylation would be a likely metabolic route.[12]
Ring Opening: Oxidative cleavage of the piperidine ring can occur, although this is generally a less common pathway compared to hydroxylation.
2. Oxidation of the Pyridine Ring:
Hydroxylation: Similar to the piperidine ring, the pyridine ring can undergo hydroxylation at available positions.
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.
3. Oxidation of the Methyl Group:
The methyl group attached to the pyridine ring is a prime target for oxidation.
Hydroxylation: The methyl group can be hydroxylated to form a primary alcohol (hydroxymethyl derivative).
Further Oxidation: The resulting alcohol can be further oxidized to an aldehyde and then to a carboxylic acid.
4. Dehydrogenation:
The piperidine ring can undergo dehydrogenation to form a more aromatic tetrahydropyridine or dihydropyridine derivative.[13]
The following Graphviz diagram illustrates the potential Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways of 5-Methyl-2-(piperidin-2-yl)pyridine.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.[11][14]
1. Glucuronidation:
This is one of the most common Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs).[14] The hydroxylated metabolites formed during Phase I are primary candidates for glucuronidation, forming O-glucuronides. The nitrogen atom on the pyridine ring could also potentially undergo N-glucuronidation.
2. Sulfation:
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. Hydroxylated metabolites can undergo sulfation to form sulfate conjugates.
3. Glutathione Conjugation:
If reactive electrophilic intermediates are formed during Phase I metabolism, they can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[11][14][15]
The following Graphviz diagram illustrates the potential Phase II metabolic pathways.
Caption: Predicted Phase II conjugation pathways for metabolites of 5-Methyl-2-(piperidin-2-yl)pyridine.
Experimental Protocols for Metabolic Profiling
A thorough investigation of the metabolic pathways of 5-Methyl-2-(piperidin-2-yl)pyridine requires a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved.[4]
1. Liver Microsomes:
Rationale: Liver microsomes are a subcellular fraction rich in CYP enzymes and are widely used for screening metabolic stability and identifying Phase I metabolites.[4]
Protocol:
Incubation: Incubate 5-Methyl-2-(piperidin-2-yl)pyridine with pooled liver microsomes from different species (e.g., rat, dog, human) in the presence of an NADPH-regenerating system.
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Sample Preparation: Centrifuge to pellet the protein and collect the supernatant for analysis.
2. Hepatocytes:
Rationale: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and provide a more physiologically relevant in vitro model.[8][16]
Protocol:
Incubation: Incubate 5-Methyl-2-(piperidin-2-yl)pyridine with freshly isolated or cryopreserved hepatocytes.
Time Points: Collect both hepatocytes and the incubation medium at different time points.
Sample Preparation: Separate the cells from the medium. Lyse the cells and precipitate the protein from both fractions.
3. Recombinant CYP Enzymes:
Rationale: To identify the specific CYP isoforms responsible for the observed metabolism, the compound can be incubated with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).[1]
Protocol:
Incubation: Incubate 5-Methyl-2-(piperidin-2-yl)pyridine with each recombinant CYP enzyme in the presence of an NADPH-regenerating system.
Analysis: Compare the metabolite formation across the different CYP isoforms to determine the primary contributors.
The following diagram outlines the general workflow for in vitro metabolism studies.
Caption: General experimental workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
In vivo studies in animal models provide a comprehensive picture of the ADME properties of the compound in a whole organism.[2][3]
Rationale: To understand the complete metabolic profile, including the formation of metabolites in various tissues and their excretion routes.
Protocol:
Dosing: Administer 5-Methyl-2-(piperidin-2-yl)pyridine to the chosen animal models (e.g., rats, dogs) via the intended clinical route of administration.
Sample Collection: Collect blood, urine, and feces at multiple time points over a defined period.
Sample Processing: Process the biological samples to extract the parent compound and its metabolites. This may involve protein precipitation for plasma and liquid-liquid or solid-phase extraction for urine and feces.
Analysis: Analyze the processed samples using advanced analytical techniques.
Analytical Techniques for Metabolite Identification
The identification and structural elucidation of metabolites is a critical and challenging aspect of drug metabolism studies.[17][18]
LC-MS/MS: This is the cornerstone technique for metabolite analysis, offering high sensitivity and selectivity.[18][19][20] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which aids in determining the elemental composition of metabolites.[21]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Rationale: For unambiguous structure elucidation, especially for novel or unexpected metabolites, NMR spectroscopy is the gold standard.[18]
Application: This is typically performed on isolated and purified metabolites.
Data Presentation and Interpretation
The results from metabolism studies are typically presented in a clear and comparative manner.
Table 1: Hypothetical Metabolic Profile of 5-Methyl-2-(piperidin-2-yl)pyridine in Rat and Dog
Metabolite ID
Proposed Structure
Rat Plasma (% of Total Drug-Related Material)
Dog Plasma (% of Total Drug-Related Material)
Proposed Pathway
Parent
5-Methyl-2-(piperidin-2-yl)pyridine
35
45
-
M1
4-Hydroxy-piperidinyl derivative
25
20
Phase I: Hydroxylation
M2
5-Hydroxymethyl-pyridinyl derivative
15
10
Phase I: Hydroxylation
M3
M1-Glucuronide
10
15
Phase II: Glucuronidation
M4
5-Carboxy-pyridinyl derivative
5
3
Phase I: Oxidation
M5
Pyridine N-oxide
<5
<2
Phase I: N-oxidation
Other
Minor unidentified metabolites
10
5
-
Interpretation:
The hypothetical data in Table 1 suggests that hydroxylation of the piperidine ring (M1) and the methyl group (M2) are major metabolic pathways in both rats and dogs. Subsequent glucuronidation of the hydroxylated metabolite (M3) is also a significant clearance pathway. The quantitative differences between the species highlight the importance of using multiple animal models in preclinical development.
Conclusion
The metabolic profiling of 5-Methyl-2-(piperidin-2-yl)pyridine in animal models is a critical step in its development as a potential therapeutic agent. A systematic approach combining in vitro and in vivo studies, coupled with advanced analytical techniques, is essential to elucidate its metabolic pathways. Understanding the biotransformation of this compound will provide crucial insights into its pharmacokinetic properties, potential for drug-drug interactions, and overall safety profile, ultimately guiding its successful translation from preclinical to clinical development.
References
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]
Greek, R. (2013). Animal Models in Drug Development. In Drug Development - A Case Study Based Insight into Modern Strategies. IntechOpen. [Link]
Ma, J., & Li, H. (2015). Drug metabolism studies in animal models. ResearchGate. [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
Atrakchi, A. (2017). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. [Link]
Zhang, L., & Schmidt, S. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 513–525. [Link]
Li, C., et al. (2020). Proposed metabolic pathways of piperine in hepatocyte incubations. ResearchGate. [Link]
Davydov, D. R. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]
Inatomi, N., et al. (1991). A newly synthesized pyridine derivative, (Z)-5-methyl-2-[2-(1-naphthyl)ethenyl]-4-piperidinopyridine hydrochloride (AU-1421), as a reversible gastric proton pump inhibitor. PubMed. [Link]
Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]
Yu, H., et al. (2000). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 72(4), 804–810. [Link]
Li, C., et al. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(23), e8947. [Link]
Longdom Publishing. (2024). Clinical Insights into Drug Metabolism and Detoxification Pathways. [Link]
D'Andrea, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
Prasad, B., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 7(2), 1-13. [Link]
Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. ResearchGate. [Link]
Zhang, D., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 340-369. [Link]
Liu, C., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
Sun, H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 586-591. [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
Seelheim, P., et al. (2016). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation. MedChemComm, 7(1), 114–117. [Link]
O'Donnell, E., & O'Donnell, E. (2012). Phase II Drug Metabolism. In Pharmacology. IntechOpen. [Link]
Abu-Izza, K., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 30(10), 1077-1086. [Link]
Qiao, L., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7629–7640. [Link]
Reider, P. J., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(15), 7542–7551. [Link]
Sari, D. P., et al. (2023). In silico study of aminothiazole, benzohydrazide, namoline, piridine, and parnate derivatives as Jumonji. Pharmacy Education, 23(4), 1-8. [Link]
Giorgetti, A., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
HPLC method development for 5-Methyl-2-(piperidin-2-yl)pyridine detection
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 5-Methyl-2-(piperidin-2-yl)pyridine Abstract This document provides a comprehensive guide for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 5-Methyl-2-(piperidin-2-yl)pyridine
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methyl-2-(piperidin-2-yl)pyridine. As a critical structural motif in pharmaceutical development, a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point for method development. It outlines a complete protocol for a reversed-phase HPLC (RP-HPLC) method and its subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The protocols are designed to be practical and reproducible for researchers, scientists, and drug development professionals.
Introduction and Method Rationale
5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound featuring both a pyridine and a piperidine ring.[2][3][4] These structures are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The accurate and precise quantification of this compound is essential for ensuring product quality and consistency in research and manufacturing environments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for separating and quantifying components in a mixture.[5]
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon an understanding of the analyte's chemical nature.
Structure and Polarity: 5-Methyl-2-(piperidin-2-yl)pyridine is a polar basic compound. The presence of two nitrogen atoms—one in the aromatic pyridine ring and one in the saturated piperidine ring—makes the molecule susceptible to protonation. The piperidine nitrogen is more basic than the pyridine nitrogen. The predicted XlogP value for a similar compound is approximately 1.4, indicating moderate hydrophobicity.[2] This polarity profile makes Reversed-Phase HPLC (RP-HPLC) the most suitable chromatographic mode.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[7]
pKa and Mobile Phase pH Control: The basic nature of the analyte (pKa of 2-methylpyridine is ~5.96) necessitates careful control of the mobile phase pH.[8] At a neutral pH, the analyte can interact with residual, acidic silanol groups on the silica-based stationary phase via ion-exchange, leading to poor peak shape (tailing). To ensure a single, protonated species and to suppress the ionization of silanol groups, the mobile phase should be buffered to an acidic pH, typically between 3 and 4. This results in symmetrical, sharp chromatographic peaks and reproducible retention.
UV Absorbance: The pyridine ring is an excellent chromophore. Aromatic heterocyclic compounds like pyridine typically exhibit strong UV absorbance, often with a maximum around 250-260 nm.[9][10] A Diode Array Detector (DAD) or a variable wavelength UV detector set to a suitable wavelength will provide high sensitivity for detection. An initial wavelength of 254 nm is a common and effective starting point.[9]
Based on this analysis, a reversed-phase C18 column with an acidic buffered mobile phase and UV detection is the logical and scientifically sound starting point for method development.
Visualized Workflow for Method Development and Validation
The overall process from initial method design to full validation is a systematic workflow.
Caption: Workflow from initial development to full validation.
Experimental Protocols
Required Instrumentation and Reagents
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents:
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Potassium Dihydrogen Phosphate (KH₂PO₄)
Phosphoric Acid (H₃PO₄)
5-Methyl-2-(piperidin-2-yl)pyridine Reference Standard
Preparation of Solutions
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.22 µm membrane filter before use.
Mobile Phase B (Organic): Acetonitrile (100%).
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Methyl-2-(piperidin-2-yl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).[11] Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[12]
Optimized HPLC Method
The following table summarizes the final chromatographic conditions established after optimization.
Parameter
Condition
Column
Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., J'Sphere ODS-H80 or equivalent)[11][13]
Mobile Phase
A: 20mM KH₂PO₄ buffer, pH 3.5B: Acetonitrile
Gradient Program
0-5 min: 10% B5-20 min: 10% to 70% B20-25 min: 70% B25.1-30 min: 10% B (Re-equilibration)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following parameters must be evaluated according to ICH guidelines.[1][15]
Validation Parameters and Acceptance Criteria
Parameter
Objective
Acceptance Criteria
System Suitability
To ensure the chromatographic system is adequate for the intended analysis.
Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for 6 replicates ≤ 2.0%.[11]
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components.
Peak purity index > 0.999; No interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity & Range
To establish a linear relationship between concentration and detector response over a defined range.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
To determine the closeness of the test results to the true value.
Mean % recovery should be within 98.0% to 102.0% at three concentration levels.
Precision
To assess the degree of scatter between a series of measurements.
%RSD for repeatability (n=6) and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of ≥ 10:1; %RSD for precision at LOQ should be ≤ 10%.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.
System suitability parameters should pass at each varied condition; %RSD of results should remain ≤ 2.0%.
Validation Experimental Procedures
System Suitability: Inject a working standard solution (e.g., 25 µg/mL) six times and evaluate the system suitability parameters listed in the table above.
Specificity (Forced Degradation): Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that degradation peaks are well-resolved from the main analyte peak.
Linearity: Prepare and inject the calibration standards over the range of 1-100 µg/mL in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Accuracy (% Recovery): Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.
Precision:
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted solutions or calculate from the standard deviation of the response and the slope of the calibration curve.
Robustness: Introduce small, deliberate changes to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability and analyte quantification.
Troubleshooting Logic
Even with a robust method, issues can arise. The following diagram outlines a logical approach to troubleshooting common HPLC problems.
Caption: A logical flow for troubleshooting common HPLC issues.
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of 5-Methyl-2-(piperidin-2-yl)pyridine. By starting with the analyte's physicochemical properties, a robust method using a C18 column with a buffered mobile phase and UV detection was established. The detailed validation protocols, based on ICH Q2(R2) guidelines, ensure that the method is specific, linear, accurate, precise, and robust for its intended use in a quality control or research environment. This comprehensive guide serves as a valuable resource for scientists, enabling the reliable quantification of this important pharmaceutical compound.
References
Organomation. (n.d.). HPLC Sample Preparation.
Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis.
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
Sigma-Aldrich. (n.d.). Small Molecule HPLC.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
alwsci. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
Labstat. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
Slideshare. (n.d.). Ich guidelines for validation final.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Strategic Rationale
Chiral 2-substituted piperidines are ubiquitous pharmacophores in modern drug discovery and serve as privileged structural motifs for chiral ligands[1]. The target compound, 5-Methyl-2-(piperidin-2-yl)pyridine , features a sterically demanding bidentate nitrogen environment. Traditional syntheses of such compounds often rely on chiral pool resolution or the use of chiral auxiliaries, which suffer from poor atom economy, extensive step counts, and limited scalability[2].
While recent advances have highlighted Iridium-catalyzed asymmetric hydrogenation of
N
-benzylpyridinium salts as a viable modern route[2], this approach requires high-pressure
H2
gas (often >50 bar) and a subsequent palladium-catalyzed debenzylation step.
Mechanistic Overview: The Outer-Sphere Advantage
The ATH of the intermediate cyclic imine, 2-(5-methylpyridin-2-yl)-3,4,5,6-tetrahydropyridine, utilizes the classic Noyori catalyst, RuCl(p-cymene)[(S,S)-TsDPEN][3].
Causality in Experimental Design: The success of this reduction hinges on its "outer-sphere" mechanism. Unlike traditional inner-sphere hydrogenations where the substrate must coordinate directly to the metal center, the Ru-ATH mechanism involves a concerted transfer of a hydride from the Ru center and a proton from the TsDPEN nitrogen directly to the
C=N
bond. This is critical: it prevents the highly coordinating bidentate product (the piperidinyl-pyridine) from poisoning the catalyst, ensuring high turnover numbers (TON) and excellent enantiomeric excess (ee).
Fig 1: Outer-sphere catalytic cycle of the Ru-ATH process preventing catalyst poisoning.
Experimental Workflow & Protocols
The synthesis is divided into a three-stage continuous workflow.
Fig 2: Three-stage continuous workflow for the enantioselective synthesis of the target piperidine.
Phase 1: Synthesis of 2-(5-Methylpyridin-2-yl)-3,4,5,6-tetrahydropyridine
Note:
N
-Boc-
δ
-valerolactam is explicitly chosen over unprotected lactams to prevent competitive
α
-deprotonation by the organolithium reagent, which would stall the reaction.
Lithiation: Charge a flame-dried flask with 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF (0.5 M). Cool to -78 °C under Argon. Add
n
-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete halogen-metal exchange.
Addition: Add a solution of
N
-Boc-
δ
-valerolactam (1.1 eq) in THF dropwise. Maintain at -78 °C for 2 hours, then allow warming to room temperature.
Quench & Extract: Quench with saturated aqueous
NH4Cl
. Extract with EtOAc, dry over
Na2SO4
, and concentrate to yield the acyclic ketone intermediate.
Cyclization: Dissolve the crude intermediate in DCM (0.2 M). Add Trifluoroacetic Acid (TFA, 10.0 eq). Stir at room temperature for 2 hours to remove the Boc group.
Self-Validating Step: Concentrate the mixture, redissolve in water, and slowly add 2M NaOH until pH > 10. The basic environment triggers spontaneous intramolecular condensation. Extract with DCM. Validation Check: Monitor via LC-MS; the cyclic imine exhibits a distinct
[M+H]+
at m/z 175.1.
Phase 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Preparation: In a rigorously degassed flask, dissolve the cyclic imine (1.0 eq) in anhydrous DCM (0.5 M).
Reduction: Slowly add the formic acid/triethylamine azeotrope (5:2 ratio, 5.0 eq). Stir the reaction mixture at 30 °C for 16 hours.
Workup: Quench the reaction by carefully adding saturated
NaHCO3
(gas evolution will occur). Extract the aqueous layer with DCM, dry over
Na2SO4
, and concentrate to afford crude (S)-5-Methyl-2-(piperidin-2-yl)pyridine.
Phase 3: Chiral Enrichment via Salt Formation
To guarantee pharmaceutical-grade enantiopurity (>99% ee), a classic resolution upgrade is employed.
Dissolve the crude free base in absolute ethanol.
Add Di-
p
-toluoyl-L-tartaric acid (L-DTTA, 1.0 eq) dissolved in ethanol.
Heat to reflux until homogeneous, then cool slowly to room temperature to induce crystallization.
Filter the crystals. Validation Check: Analyze the free-based aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm >99% ee.
Data Presentation: ATH Reaction Optimization
The following table summarizes the optimization of the ATH step, demonstrating the causality behind the chosen Phase 2 parameters.
Parameter
Condition A (Baseline)
Condition B (Solvent Screen)
Condition C (Optimized)
Catalyst Loading
0.1 mol%
0.5 mol%
0.5 mol%
Solvent
DMF
MeCN
DCM
HCOOH:Et₃N Ratio
5:2
5:2
5:2
Temperature
25 °C
25 °C
30 °C
Conversion (16 h)
65%
82%
>99%
Enantiomeric Excess
88%
91%
96%
References
Clarke, P. A., et al. "Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives." ResearchGate[1]. URL:[Link]
Qu, B., et al. (2016). "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." Organic Letters, 18(19), 4920-4923[2]. URL:[Link]
Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society, 118(20), 4916-4917[3]. URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Methyl-2-(piperidin-2-yl)pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Methyl-2-(piperidin-2-yl)pyridine and related piperidine-pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Methyl-2-(piperidin-2-yl)pyridine and related piperidine-pyridine alkaloids.
Because this molecule contains two distinct basic centers—a weakly basic pyridine ring (pKa ~5.5) and a strongly basic piperidine ring (pKa ~10.5)—its solubility is highly dependent on the microenvironmental pH and the formulation matrix. As a free base, its lipophilic surface area drives rapid aggregation in aqueous media at physiological pH. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I dissolved 5-Methyl-2-(piperidin-2-yl)pyridine in DMSO at 50 mM, but it immediately crashed out when diluted into PBS (pH 7.4). Why did this happen, and how do I fix it?The Causality: This is a classic "solvent crash" combined with a pH-solubility limitation. DMSO is a strong aprotic solvent that easily solvates the uncharged lipophilic rings. However, when diluted into PBS at pH 7.4, the solvent polarity shifts drastically. At this pH, the pyridine ring is completely deprotonated (neutral), and only the piperidine ring carries a charge. The hydration energy of a single protonated amine is insufficient to overcome the hydrophobic aggregation of the methylpyridine and piperidine rings, leading to precipitation.
The Fix: You must lower the pH of the aqueous buffer before addition, or use a co-solvent/surfactant system (e.g., 5% DMSO, 5% Tween-80, 90% Saline). Always mix the surfactant with the DMSO stock before adding the aqueous phase; this ensures the surfactant molecules immediately form micelles around the hydrophobic regions as the DMSO diffuses into the water.
Q2: I want to create a water-soluble salt to avoid using DMSO entirely. Which counterion should I choose?The Causality: Salt formation is the most common and effective method of increasing solubility for basic drugs[1]. Because the piperidine nitrogen is highly basic, strong acids (HCl, methanesulfonic acid) or moderate organic acids (citric acid, tartaric acid) will successfully protonate it. However, you must account for the common-ion effect [2]. If you form a hydrochloride (HCl) salt and attempt to dissolve it in standard saline (0.9% NaCl) or gastric fluid, the massive excess of chloride ions in the media will shift the equilibrium, suppressing the salt's solubility and causing it to precipitate[3].
The Fix: For biological assays utilizing saline or chloride-rich media, synthesize a mesylate or tartrate salt instead. These counterions bypass the chloride common-ion effect and typically provide superior, stable aqueous solubility.
Q3: My downstream in vivo assay is highly sensitive to both pH changes and organic solvents. How can I achieve high solubility in pure water at a neutral pH?The Causality: When pH adjustment and cosolvents are prohibited, you must mask the molecule's hydrophobicity using cyclodextrin complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) feature a lipophilic inner cavity and a hydrophilic exterior[4]. The lipophilic piperidine and methylpyridine moieties insert into this cavity driven by van der Waals interactions and the displacement of high-energy water molecules[5].
The Fix: Formulate the compound in a 10–20% (w/v) HP-β-CD aqueous solution. The cyclodextrin will act as a molecular shield, keeping the compound soluble at pH 7.4 without the need for harsh solvents.
Part 2: Quantitative Data & Strategy Comparison
The following table summarizes the expected quantitative outcomes and constraints of each solubility enhancement strategy for 5-Methyl-2-(piperidin-2-yl)pyridine.
Enhancement Strategy
Expected Max Solubility
Optimal pH Range
Preparation Time
Primary Limitation / Risk
Free Base in Water
< 0.1 mg/mL
> 8.0
N/A
Practically insoluble; aggregates rapidly.
Cosolvent (5% DMSO / 5% Tween)
~ 5 - 10 mg/mL
7.0 - 7.4
< 10 mins
Cellular toxicity from DMSO; assay interference.
Salt Formation (Mesylate)
> 50 mg/mL
3.0 - 5.0
24 - 48 hrs
Acidic microenvironment may irritate in vivo tissues.
Cyclodextrin (20% HP-β-CD)
~ 15 - 25 mg/mL
6.5 - 7.5
2 - 4 hrs
High excipient-to-drug mass ratio required.
Part 3: Visual Workflows & Logical Relationships
Caption: Logical relationship between pH, ionization state, and aqueous solubility.
Caption: Experimental workflow for selecting the optimal solubility enhancement strategy.
Part 4: Self-Validating Experimental Protocols
Protocol A: Micro-Scale Salt Screening & Validation
This protocol generates a highly soluble mesylate salt of 5-Methyl-2-(piperidin-2-yl)pyridine, avoiding the chloride common-ion effect.
Step 1: Free Base Dissolution
Action: Dissolve 100 mg of the free base in 2 mL of absolute ethanol.
Causality: Ethanol provides a volatile, low-toxicity polar aprotic environment that completely solvates the free base, allowing for homogenous mixing with the acid.
Step 2: Counterion Addition
Action: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 1 mL ethanol) dropwise while stirring at room temperature.
Causality: The slight stoichiometric excess ensures complete protonation of the highly basic piperidine nitrogen without overly acidifying the final product.
Step 3: Crystallization
Action: Stir for 2 hours, then add cold diethyl ether dropwise until the solution becomes cloudy. Store at 4°C overnight to induce crystallization. Filter and dry the precipitate under a vacuum.
Causality: Diethyl ether acts as an anti-solvent. Because the newly formed salt is highly polar, it cannot remain solvated in the ether/ethanol mixture and precipitates as a pure crystal.
Step 4: Self-Validation (The Tyndall Test)
Action: Dissolve 10 mg of the dried salt in 1 mL of pure water. Shine a laser pointer through the glass vial.
Validation Logic: If the laser beam is visible as a solid line passing through the liquid (Tyndall effect), you have a colloidal suspension of unreacted free base, not a true solution. A true solution of the salt will not scatter the light, leaving the beam invisible.
Protocol B: Preparation of a Neutral pH Cyclodextrin Inclusion Complex
Use this protocol when in vivo administration requires a strictly neutral pH without organic solvents.
Step 1: Excipient Preparation
Action: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water. Stir until completely clear.
Step 2: Complexation
Action: Add 5-Methyl-2-(piperidin-2-yl)pyridine directly to the HP-β-CD solution to achieve a target concentration of 10 mg/mL.
Causality: Do not use a DMSO stock for this step. Introducing organic solvents will compete with the drug for the hydrophobic cavity of the cyclodextrin, drastically lowering encapsulation efficiency.
Step 3: Mechanical Agitation
Action: Probe sonicate the suspension on ice for 3 cycles (30 seconds on, 30 seconds off), followed by overnight stirring at room temperature.
Causality: Sonication breaks up hydrophobic aggregates, maximizing the surface area of the drug exposed to the cyclodextrin cavities, accelerating the thermodynamic equilibrium of inclusion.
Step 4: Self-Validation (Centrifugation)
Action: Centrifuge the final mixture at 10,000 x g for 10 minutes.
Validation Logic: If a pellet forms at the bottom of the tube, the complexation was incomplete, and the maximum thermodynamic solubility has been exceeded. The absolute absence of a pellet self-validates that 100% of the compound is successfully encapsulated and in solution.
References
Salt formation to improve drug solubility
Source: PubMed / NIH
URL:[Link][1]
Salt formation to improve drug solubility (In-Depth Mechanisms)
Source: Ovid
URL:[Link][2]
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes
Source: PMC - NIH
URL:[Link][4]
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations
Source: PubMed / NIH
URL:[Link][5]
Technical Support Center: Stability & Handling of 5-Methyl-2-(piperidin-2-yl)pyridine in pH Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the stability, solubility, and analytical behavior of 5-Methyl-2-(piperidin-2-yl)pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the stability, solubility, and analytical behavior of 5-Methyl-2-(piperidin-2-yl)pyridine .
This compound, a structural relative of the tobacco alkaloid anabasine, features a dual-ring system: a slightly basic pyridine ring and a highly basic piperidine ring [4]. Because of these two distinct ionizable centers, the molecule's behavior is dictated almost entirely by the pH of its environment.
Part 1: Causality & pH-Dependent Speciation
Understanding the root cause of experimental anomalies requires looking at the protonation states. The molecule has two distinct pKa values:
At acidic pH, the molecule exists as a highly soluble dication. At physiological pH (7.4), it is a monocation (piperidine protonated, pyridine neutral). At basic pH (>11), it becomes a highly lipophilic free base [1].
Caption: pH-dependent speciation of 5-Methyl-2-(piperidin-2-yl)pyridine from dication to free base.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does 5-Methyl-2-(piperidin-2-yl)pyridine precipitate when I transfer it from a 0.1 M HCl stock solution into a pH 10 borate buffer?Scientist's Insight: This is a classic speciation-driven solubility failure. In 0.1 M HCl, the compound is a dication and highly soluble in water. When introduced to a pH 10 buffer, the pH exceeds the pKa of the piperidine nitrogen. The molecule rapidly deprotonates into its neutral, free-base form [1]. Without the charge to facilitate ion-dipole interactions with water, the lipophilic rings cause the compound to crash out of solution.
Resolution: If your assay requires pH 10, you must introduce a co-solvent. Pre-dissolve the compound in DMSO or methanol, and ensure the final assay buffer contains at least 5-10% organic modifier to maintain the free base in solution.
Q2: During LC-MS analysis of samples incubated in pH 7.4 phosphate buffer for 48 hours, I observe a +16 Da mass shift. What is this degradant?Scientist's Insight: A +16 Da shift is the hallmark of oxidation. The secondary amine of the piperidine ring is highly susceptible to oxidation by dissolved oxygen or trace peroxides present in buffers (especially if polysorbates like Tween are used), forming an N-oxide or hydroxylamine [3].
Resolution: To prevent this, degas your buffers thoroughly using nitrogen sparging. Alternatively, add a water-soluble antioxidant such as ascorbic acid (if compatible with your downstream assay) or store the working solutions in amber vials at 4°C to slow the reaction kinetics.
Q3: My HPLC peaks are exhibiting severe tailing at pH 7.0. How can I improve the peak shape?Scientist's Insight: At pH 7.0, the piperidine nitrogen is fully protonated (monocation). Positively charged amines interact strongly with residual, ionized silanol groups (Si-O⁻) on standard C18 stationary phases, causing secondary retention mechanisms and peak tailing.
Resolution: Switch to a Charged Surface Hybrid (CSH) column, which provides a slight positive surface charge to repel the protonated piperidine, or use a mobile phase with a higher ionic strength buffer (e.g., 10 mM ammonium formate) to mask the silanols.
Part 3: Experimental Protocols
Protocol: pH-Stability and Forced Degradation Profiling
To validate the stability of 5-Methyl-2-(piperidin-2-yl)pyridine for your specific application, follow this self-validating protocol. This method ensures that degradation is accurately tracked without solubility artifacts.
Step 1: Stock Preparation
Prepare a 10 mM stock solution of 5-Methyl-2-(piperidin-2-yl)pyridine in 100% LC-MS grade Acetonitrile to ensure complete dissolution of the free base.
Step 2: Buffer Incubation
Prepare three test vials with 10 mM buffers:
Vial A: pH 2.0 (0.1% TFA in water)
Vial B: pH 7.4 (Ammonium bicarbonate)
Vial C: pH 12.0 (0.1 M NaOH)
Spike the stock solution into each vial to achieve a final concentration of 100 µM (1% Acetonitrile final).
Step 3: Thermal Stress & Sampling
Incubate the vials at 40°C in a thermomixer. Pull 50 µL aliquots at T=0, 24, 48, and 72 hours.
Crucial Step: Immediately quench the pH 12 samples with an equal volume of 0.2 M HCl to prevent precipitation upon cooling, and neutralize the pH 2 samples with 0.2 M NaOH.
Step 4: LC-MS/MS Analysis
Analyze the quenched samples using a C18 column. Monitor the parent mass (m/z [M+H]+) and scan for common degradants (e.g., [M+H+16]+ for N-oxides).
Caption: Step-by-step experimental workflow for pH-stability profiling and forced degradation.
Part 4: Quantitative Data Presentation
Table 1: Speciation and Stability Summary of 5-Methyl-2-(piperidin-2-yl)pyridine
Parameter
pH 2.0 (Acidic)
pH 7.4 (Physiological)
pH 12.0 (Basic)
Dominant Species
Dication (Both rings protonated)
Monocation (Piperidine protonated)
Free Base (Neutral)
Aqueous Solubility
Excellent (>50 mg/mL)
Moderate (~5-10 mg/mL)
Poor (<0.1 mg/mL)
Primary Degradation Risk
Highly stable; minimal degradation
N-oxidation of piperidine ring
Precipitation; Ring opening (extreme heat)
Recommended Storage
Stable for >1 month at 4°C
Use within 48h; protect from light/air
Not recommended for aqueous storage
References
BenchChem. "Addressing poor solubility of piperidine derivatives in reactions." BenchChem Tech Support.
Phenomenex. "Simultaneous detection and quantitation of nicotine, cotinine, and anabasine from oral fluid." Technical Note.
National Institutes of Health (PMC). "The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...
PubChem. "2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973." National Center for Biotechnology Information.
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in 5-Methylpyridine Derivatives Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, highly technical bottlenecks researchers face when synthesizing sterically hind...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, highly technical bottlenecks researchers face when synthesizing sterically hindered 5-methylpyridine (3-picoline) derivatives.
The 5-methyl group exerts a profound steric and electronic directing effect on the pyridine ring. When functionalizing the adjacent C4 or C6 positions, chemists frequently encounter stalled catalytic cycles, catalyst poisoning, and regiochemical scrambling. This guide provides mechanistic explanations, self-validating protocols, and targeted troubleshooting to overcome these barriers.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling with a 6-halo-5-methylpyridine is stalling at <20% conversion. LCMS shows mostly unreacted starting material and protodeboronated side products. How do I push this to completion?
The Causality: You are encountering the classic "2-pyridyl problem" compounded by the steric bulk of the adjacent 5-methyl group 1. The basic pyridine nitrogen coordinates to the palladium center, poisoning the catalyst. Simultaneously, the electron-deficient nature of the pyridine ring makes transmetalation extremely slow, allowing the competing protodeboronation pathway to consume your boronic acid.
The Solution: Shift the kinetic balance. Switch your ligand to a dialkylbiphenylphosphino ligand like XPhos or SPhos. These ligands are specifically designed to prevent catalyst inhibition by basic aminopyridines and hindered substrates 2. Furthermore, to prevent the degradation of your nucleophile, switch from a standard boronic acid to a lithium triisopropyl 2-pyridylboronate or a MIDA boronate, which releases the active boron species slowly into the catalytic cycle 1.
Q2: During the Buchwald-Hartwig amination of 3-chloro-5-methylpyridine with a secondary amine, I am observing significant hydrodehalogenation instead of the C-N coupled product. What is failing?
The Causality: Hydrodehalogenation is the signature of a stalled reductive elimination or a competitive
β
-hydride elimination pathway. When both the aryl chloride (hindered by the 5-methyl group) and the amine are bulky, the intermediate Pd(II)-amido complex struggles to achieve the necessary geometry for reductive elimination 3.
The Solution: You must use a ligand that enforces a tight coordination sphere to accelerate reductive elimination. Proazaphosphatrane ligands (e.g., P(i-BuNCH2CH2)3N) or sterically hindered Josiphos-type bidentate ligands are highly effective here 3, 4. Their immense steric bulk forces the two coupling partners together, lowering the activation energy for reductive elimination and pushing the product out before side reactions can occur 5.
Part 2: Quantitative Ligand Selection
Selecting the correct ligand is the single most critical variable when dealing with 5-methylpyridine steric hindrance. The table below synthesizes quantitative performance data to guide your selection.
Ligand Class
Representative Ligand
Primary Application
Steric Profile (% Buried Volume)
Expected Yield (Hindered Pyridines)
Mechanistic Advantage
Triarylphosphines
PPh
3
Baseline SMC
Low (~25%)
<10%
None. Fails due to slow reductive elimination and catalyst poisoning.
Bidentate Phosphines
dppf
Standard Buchwald
Moderate (~30%)
30-40%
Prevents Pd-iodide dimer formation, but susceptible to steric clash.
Extreme electron density aids oxidative addition; bulk prevents
β
-hydride elimination.
Part 3: Self-Validating Experimental Protocol
Objective: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine with a hindered arylboronic acid.
System Design: This protocol utilizes XPhos Pd G3 to bypass the slow activation of Pd(OAc)
2
/ligand mixtures, ensuring a rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature.
Step-by-Step Methodology:
Reaction Assembly (Glovebox): To an oven-dried 10 mL Schlenk flask, add 2-bromo-5-methylpyridine (1.0 equiv, 1.0 mmol), the hindered arylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).
Causality: The G3 precatalyst prevents the formation of unreactive Pd off-cycle species, which is critical when the substrate is already kinetically slow to undergo oxidative addition.
Base Addition: Add finely milled, anhydrous K
3
PO
4
(3.0 equiv).
Causality: K
3
PO
4
is a mild, insoluble base in organic solvents. Its high surface area drives transmetalation without causing the base-catalyzed degradation of the boronic acid often seen with NaOH or KOtBu.
Solvent Introduction: Remove the flask from the glovebox and inject degassed 1,4-dioxane/H
2
O (4:1 v/v, 5 mL) under positive nitrogen pressure.
Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species[R-B(OH)
3
]
−
necessary for transmetalation.
Thermal Activation: Stir vigorously at 80 °C.
In-Process Validation Check (2 Hours): Withdraw a 10 µL aliquot, quench with EtOAc/H
2
O, and analyze the organic layer via LCMS.
Self-Validation: You should observe <5% protodeboronation (Ar-H mass) and >50% product formation. If unreacted 2-bromo-5-methylpyridine persists but the boronic acid is consumed, protodeboronation has outpaced the coupling. Corrective action: Add 0.5 equiv of MIDA-boronate and continue heating.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO
4
, and purify via flash chromatography.
Part 4: Mechanistic Workflows & Visualizations
Caption: Catalytic cycle highlighting steric bottlenecks and ligand-driven solutions.
Caption: Decision tree for troubleshooting low yields in hindered pyridine cross-couplings.
References
[3] Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications.
[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
Technical Support Center: Purification of 5-Methyl-2-(piperidin-2-yl)pyridine Isomers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-Methyl-2-(piperidin-2-yl)pyridine isomers. This guide is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Methyl-2-(piperidin-2-yl)pyridine isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex challenges associated with isolating specific stereoisomers of this valuable synthetic building block. Drawing upon established principles of separation science and practical laboratory insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction: The Purification Challenge
5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic compound featuring two key structural elements: a pyridine ring and a piperidine ring. The core challenge in its purification arises from its stereochemistry. The piperidine ring contains a chiral center at the C2 position, where it attaches to the pyridine ring. This results in a racemic mixture of (R) and (S) enantiomers. If the synthesis introduces other chiral centers, diastereomers will also be present, further complicating the separation process.
Furthermore, the basic nature of the nitrogen atoms in both the pyridine (pKa ≈ 5-6) and piperidine (pKa ≈ 11) rings dictates the molecule's chromatographic behavior, often leading to issues like peak tailing on standard silica gel columns.[1][2] This guide will address these challenges systematically, providing you with the expertise to develop a robust and efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that make the purification of 5-Methyl-2-(piperidin-2-yl)pyridine isomers so difficult?
A: The difficulty is rooted in two key areas:
Stereoisomerism: The molecule exists as a pair of enantiomers ((R) and (S) isomers). Enantiomers have identical physical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making them impossible to separate using standard techniques like conventional silica gel chromatography. Their separation requires a chiral environment, such as a chiral stationary phase or a chiral resolving agent.[3]
Physicochemical Properties: As a basic compound, 5-Methyl-2-(piperidin-2-yl)pyridine is prone to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and potentially low recovery during column chromatography.[2]
Q2: My synthesis produces a mixture of diastereomers. Should I separate the diastereomers first or perform the enantiomeric resolution first?
A: The most logical and efficient workflow is to separate the diastereomers first . Diastereomers have different physical and chemical properties, allowing them to be separated by standard, non-chiral purification techniques like silica gel column chromatography or fractional crystallization.[4] Once you have isolated the individual racemic diastereomers, you can then proceed with the more specialized and costly process of enantiomeric resolution for each pair. Attempting to resolve a mixture of four stereoisomers simultaneously is significantly more complex and often intractable.
The following workflow illustrates the recommended strategic approach:
Recommended purification strategy for stereoisomeric mixtures.
Q3: What are the most effective techniques for resolving the enantiomers of 5-Methyl-2-(piperidin-2-yl)pyridine?
A: There are three primary methods for enantiomeric resolution. The best choice depends on the scale of your purification, available equipment, and development timeline.
Technique
Principle
Pros
Cons
Chiral HPLC/SFC
Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).
Fast method development, high-purity fractions, applicable to small and large scales.
Requires specialized columns and instrumentation (HPLC/SFC), can be costly for large-scale purification.
Diastereomeric Salt Crystallization
Reaction of the racemic base with a chiral acid forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[3]
Cost-effective for large scales, uses standard lab equipment, well-established technique.
Highly empirical (requires screening of acids and solvents), yield is theoretically limited to 50% for the desired enantiomer, can be time-consuming.[3]
A dynamic resolution where the undesired diastereomer in solution epimerizes to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium.[5][6]
Can achieve theoretical yields of up to 100%, highly efficient for specific substrates.[6][7]
Requires the stereocenter to be epimerizable under the reaction conditions, discovery is often serendipitous and requires significant process development.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Significant peak tailing and poor separation of diastereomers on a silica gel column.
Possible Cause: Strong ionic interactions between the basic nitrogen atoms of your compound and the acidic residual silanol groups on the silica surface.[2] This leads to non-linear adsorption/desorption kinetics and results in tailed peaks.
Recommended Solution:
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your analyte for the active silanol sites.
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This is highly effective but can be difficult to remove under vacuum.
Ammonia: Using a solvent saturated with ammonia (e.g., preparing a 7N solution of ammonia in methanol and using it as a polar co-solvent) can also be effective.
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
End-capped Silica: Use a high-quality, fully end-capped C18 column in reversed-phase mode. The end-capping process minimizes the number of free silanol groups.
Polymer-based Columns: These columns lack silanol groups entirely and offer excellent peak shape for basic compounds, though they may offer different selectivity.
Problem 2: I'm attempting diastereomeric salt resolution, but I am not getting selective crystallization.
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, or the conditions are not optimized for selective crystal growth.
Recommended Solution: A systematic screening approach is required.
Step-by-Step Protocol: Screening for Selective Crystallization
Select Chiral Resolving Agents: Choose a variety of commercially available chiral acids. Common choices for resolving basic amines include L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid, and (R)-(-)-Mandelic acid.[3][8]
Stoichiometry: Begin by using 0.5 equivalents of the chiral acid relative to your racemic compound. This ensures that only one enantiomer can form a salt, favoring the crystallization of the less soluble diastereomer.
Solvent Screening: In parallel, test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof).
Execution:
In separate small-scale vials, dissolve your racemic base in a minimal amount of a test solvent at an elevated temperature.
In another set of vials, dissolve the chiral acid (0.5 eq.) in the same solvents.
Combine the solutions and allow them to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Do not disturb the vials during this process.
Analysis:
If crystals form, isolate them by filtration.
Liberate the free base from both the crystalline salt and the mother liquor by treating them with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., Dichloromethane).
Analyze the enantiomeric excess (ee) of both samples using a developed chiral HPLC or GC method to determine if selective crystallization occurred.
Problem 3: My chiral HPLC method does not resolve the enantiomers (Rs < 1.5).
Possible Cause: The selected Chiral Stationary Phase (CSP) and/or mobile phase are not suitable for creating a sufficient difference in interaction energy between the two enantiomers.
Recommended Solution: Follow a logical method development workflow.
Workflow for chiral HPLC method development.
Chiral Stationary Phase (CSP) Selection: For compounds containing both aromatic and amine functionalities, polysaccharide-based CSPs are an excellent starting point.[9] Screen columns such as Chiralpak® IA, IB, and IC, which are based on immobilized amylose and cellulose derivatives.
Mobile Phase Screening:
Normal Phase: Start with Hexane/Isopropanol or Hexane/Ethanol mixtures. Vary the ratio from 90/10 to 70/30.
Polar Organic Mode: Use 100% Methanol, Ethanol, or Acetonitrile.
Reversed-Phase: Use Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).
Use of Additives: The basic nature of your analyte often necessitates an additive to improve peak shape and interaction with the CSP.
For normal and polar organic modes, add a small amount of an amine like diethylamine (DEA) or butylamine (0.1-0.5%).
For reversed-phase mode, an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) may be required.
Optimization: Once baseline separation is achieved, optimize the resolution and run time by adjusting the mobile phase composition, flow rate, and column temperature.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][1]
Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1973-1978.[10][11]
Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2788-2808.[5]
Metzger, E. D., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications.[7]
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8, 1336-1342.[12]
Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science.[11]
Unknown Author. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.[6]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link][3]
Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Retrieved from [Link][13]
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link][14]
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from [15]
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from [8]
Boyd, S., et al. (2014). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 12(4), 635-644.[4]
Coldwell, K. E., & O'Brien, P. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-SOLENOPSIN A. HETEROCYCLES, 84(2), 697.[16]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methyl-2-(piperidin-2-yl)pyridine
This guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 5-Methyl-2-(piperidin-2-yl)pyridine. Designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 5-Methyl-2-(piperidin-2-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established fragmentation principles of related heterocyclic compounds to predict the behavior of the title molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these patterns, researchers can better identify and characterize this compound and its analogues in complex matrices.
Introduction: The Structural Rationale for Fragmentation Analysis
5-Methyl-2-(piperidin-2-yl)pyridine possesses a unique structural architecture, combining a substituted pyridine ring with a piperidine moiety. This combination is reminiscent of various bioactive molecules, including nicotine and its metabolites.[1][2][3][4] A thorough understanding of its mass spectral fragmentation is crucial for its unambiguous identification, impurity profiling, and metabolite studies. This guide will compare its anticipated fragmentation with that of structurally related compounds to provide a robust analytical framework.
The fragmentation of molecules in a mass spectrometer is not a random process; it is governed by the principles of chemical stability.[5][6] The location of charge and the formation of stable neutral losses or fragment ions dictate the observed fragmentation pathways. For 5-Methyl-2-(piperidin-2-yl)pyridine, the basic nitrogen atoms in both the pyridine and piperidine rings are the most likely sites of ionization or protonation, initiating a cascade of fragmentation events.
Experimental Protocols: A Foundation for Reproducible Data
To ensure the generation of reliable and comparable mass spectral data, standardized experimental protocols are paramount. The following methodologies for both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[7]
Experimental Protocol:
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
Electron Energy: 70 eV, a standard energy that ensures reproducible fragmentation patterns.[7]
Ion Source Temperature: Approximately 200-250°C to ensure sample vaporization without thermal degradation.[7]
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) suitable for the analysis of N-heterocyclic compounds.
Injection Mode: Split or splitless, depending on the sample concentration.
Oven Temperature Program: A gradient program to ensure good chromatographic separation, for example, starting at 100°C and ramping to 280°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[8]
Experimental Protocol:
Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF).[8]
Ionization Method: Electrospray Ionization (ESI) in positive ion mode, given the basic nature of the analyte.[8][9]
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
Column: A C18 reversed-phase column is commonly used for the analysis of small polar molecules.[9]
Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[9]
Collision Energy: Optimized for the specific instrument and precursor ion to generate a rich spectrum of product ions.[9]
Predicted Fragmentation Patterns and Mechanistic Insights
The fragmentation of 5-Methyl-2-(piperidin-2-yl)pyridine is predicted to be driven by the presence of the two nitrogen-containing rings. The following sections detail the expected fragmentation pathways under EI and ESI conditions, with comparisons to related structures.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization will likely occur on one of the nitrogen atoms, leading to a molecular ion (M⁺˙). The subsequent fragmentation will be dominated by cleavages that lead to the formation of stable cations.
Key Predicted Fragmentation Pathways:
α-Cleavage at the Piperidine Ring: This is a hallmark fragmentation pathway for piperidine derivatives.[8] The cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is expected. The loss of the largest substituent at the α-carbon is often preferred. In this case, cleavage of the bond between the piperidine and pyridine rings would lead to a stable pyridinium-containing ion.
Ring Fission of the Piperidine Ring: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[8]
Loss of a Methyl Radical: The methyl group on the pyridine ring can be lost as a radical (•CH₃), leading to an [M-15]⁺ ion.
Retro-Diels-Alder (RDA) Reaction: While less common for this specific structure, heterocyclic rings can sometimes undergo RDA-type fragmentations.
Visualizing EI Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Methyl-2-(piperidin-2-yl)pyridine.
Comparative Analysis:
The ESI-MS/MS fragmentation of anabasine, an isomer of nicotine, is a relevant comparison. [1][2][4]Anabasine has a piperidine ring attached to a pyridine ring. Its fragmentation is characterized by cleavage of the piperidine ring. The study of piperine and its deuterated analogue also highlights the characteristic cleavage of the amide bond leading to the formation of a stable acylium cation and the neutral loss of the piperidine moiety. [9]For 5-Methyl-2-(piperidin-2-yl)pyridine, the cleavage between the two rings is expected to be a dominant fragmentation pathway, leading to ions corresponding to the protonated methyl-pyridine and piperidine fragments.
Tabulated Summary of Predicted Fragment Ions
The following tables summarize the predicted key fragment ions for 5-Methyl-2-(piperidin-2-yl)pyridine under both EI and ESI conditions.
Table 1: Predicted Key Fragment Ions in EI-MS
m/z
Proposed Structure/Formula
Fragmentation Pathway
176
[C₁₁H₁₆N₂]⁺˙
Molecular Ion
175
[C₁₁H₁₅N₂]⁺
Loss of H•
161
[C₁₀H₁₃N₂]⁺
Loss of •CH₃
93
[C₆H₇N]⁺˙
Methyl-pyridine radical cation
84
[C₅H₁₀N]⁺
Piperidine-derived iminium ion
Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺
Precursor m/z
Product m/z
Proposed Structure/Formula
Neutral Loss
177
160
[C₁₁H₁₄N]⁺
NH₃
177
94
[C₆H₈N]⁺
C₅H₁₁N
177
86
[C₅H₁₂N]⁺
C₆H₇N
177
84
[C₅H₁₀N]⁺
C₆H₉N
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 5-Methyl-2-(piperidin-2-yl)pyridine. By drawing comparisons with structurally related and well-characterized molecules such as nicotine, anabasine, and other piperidine and pyridine derivatives, we have established a logical framework for interpreting its mass spectra. The proposed fragmentation pathways, summarized in tables and visualized through diagrams, offer a robust starting point for the identification and structural elucidation of this compound and its analogues in various research and development settings. The experimental protocols outlined herein provide a foundation for acquiring high-quality, reproducible data to validate these predictions.
References
Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry - PMC. (n.d.).
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry - AKJournals. (n.d.).
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International - Chromatography Online. (2016, May 1).
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry - PMC. (n.d.).
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS - IRIS. (n.d.).
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10 - Benchchem. (n.d.).
A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciSpace. (n.d.).
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).
Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed. (n.d.).
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.).
The Main Fragmentation Reactions of Organic Compounds. (n.d.).
SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2019, September 1).
Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - SciSpace. (2021, February 14).
Comparative Toxicity Profiling of Methyl-Substituted Pyridine Analogs: A Technical Guide for Drug Development
Executive Summary Methyl-substituted pyridines, commonly known as picolines, are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Despite sharing an identical mole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl-substituted pyridines, commonly known as picolines, are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Despite sharing an identical molecular weight and a core pyridine ring, the positional isomerism of the methyl group—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—profoundly dictates their physicochemical behavior, target engagement, and toxicological profiles. Treating these analogs as interchangeable often leads to late-stage failures in drug development and environmental risk assessments. This guide provides an objective, data-driven comparative analysis of picoline toxicity, grounded in structural causality and self-validating experimental methodologies.
Mechanistic Causality: The Role of Positional Isomerism
The toxicological divergence among picoline analogs is not arbitrary; it is governed by a predictable interplay of electronic effects, steric hindrance, and metabolic bioactivation.
Steric Shielding and Off-Target Coordination (The Ortho Effect): The pyridine nitrogen is a strong nucleophile and a potent ligand for transition metals (e.g., cytochromes, metalloenzymes). In 2-methylpyridine, the methyl group is positioned ortho to the nitrogen. This creates significant steric bulk that physically blocks the nitrogen lone pair from coordinating with bulky electrophiles or metal centers. Consequently, in metallodrug models (such as platinum(IV) complexes), 2-methylpyridine analogs exhibit minimal "dark toxicity" because the metal center is protected from premature reduction by biological reductants like glutathione[1]. Conversely, the unhindered nitrogens in 3-methylpyridine and 4-methylpyridine readily coordinate, leading to higher off-target toxicity[1].
Metabolic Bioactivation: Picolines undergo extensive hepatic metabolism. In vivo studies demonstrate that 3-methylpyridine (
β
-picoline) is rapidly N-oxidized by Cytochrome P450 enzymes into 2[2]. The rate of N-oxidation is highly sensitive to the steric accessibility of the nitrogen atom, making the meta and para isomers more susceptible to forming reactive, potentially toxic N-oxide intermediates than the ortho isomer.
Regulatory Grouping Limitations: Because of these profound structural differences, regulatory bodies like the European Chemicals Agency (ECHA) explicitly reject "read-across" toxicity predictions that lump these isomers together. They note that the basicity, stability, and3 are intrinsically tied to the substituent's position[3].
Figure 1: Mechanistic pathways of methylpyridine toxicity driven by steric hindrance and metabolism.
Comparative Toxicity Data
The following table synthesizes the quantitative and qualitative toxicity metrics for the three primary picoline isomers, highlighting the inverse relationship between steric hindrance and coordination-driven toxicity.
Note: LD50 ranges reflect variations in vehicle and strain across historical literature. The critical differentiator lies in their mechanistic toxicity (e.g., 4 and N-oxidation potential) rather than baseline acute lethality[4].
Self-Validating Experimental Protocols
To accurately profile the toxicity of methylpyridine analogs, standard assays must be heavily modified. Picolines are volatile and require metabolic activation to exhibit their full toxicological profile. The following protocols are designed as self-validating systems to eliminate false negatives.
Protocol A: Volatility-Controlled, Metabolically Competent In Vitro Cytotoxicity
Causality: Standard open-well cell culture allows volatile picolines to evaporate, artificially inflating the apparent IC
50
. Furthermore, using cell lines lacking CYP450 enzymes will fail to capture the toxicity of N-oxide metabolites.
Cell Selection & Seeding: Seed metabolically competent HepaRG or HepG2 cells into 96-well plates at
1×104
cells/well. Allow 24 hours for attachment.
Compound Preparation: Dissolve 2-, 3-, and 4-methylpyridine in anhydrous DMSO. Validate stock purity via GC-MS immediately prior to use to ensure no pre-oxidation has occurred.
Self-Validating Dosing Strategy: Treat cells with a 10-point concentration gradient (1 µM to 10 mM). Critical Control: Run a parallel plate where cells are pre-treated with 1-aminobenzotriazole (a broad-spectrum CYP450 inhibitor). This isolates the toxicity of the parent compound from its metabolites.
Microplate Sealing: Seal the dosed plates immediately with gas-impermeable, optically clear adhesive films to prevent volatile cross-contamination and compound loss. Incubate for 48 hours.
Multiplexed Readout: Perform a dual-readout assay. Measure ATP depletion (luminescence) for metabolic viability and LDH release (fluorescence) for membrane integrity. Concordance between these two metrics validates the mechanism of cell death.
Figure 2: Self-validating in vitro toxicity workflow accounting for volatility and bioactivation.
Protocol B: In Vivo Toxicokinetic and Neurotoxicity Profiling
Causality: Acute exposure to unhindered picolines (like 3-methylpyridine) induces central nervous system depression, measurable via delayed sensory responses[2].
Dosing: Administer the picoline analog via oral gavage (e.g., 100 mg/kg) using corn oil as a vehicle to minimize gastric irritation.
Neurophysiological Monitoring: Measure the latency of evoked potentials and latency to pentylenetetrazol-induced seizures. Increased latency validates CNS depression[2].
Metabolite Quantification: Collect urine over 24 hours. Analyze via HPLC-MS/MS to quantify the ratio of parent compound to N-oxide metabolites, validating the extent of in vivo bioactivation[4].
References
Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI. Source: nih.gov.2
Photo-cytotoxic trans diam(m)ine platinum(IV) diazido complexes more potent than their cis isomers - PMC. Source: nih.gov. 1
3-Picoline - [108-99-6] - National Toxicology Program. Source: nih.gov. 4
1 (21) Confidential Helsinki, 10 February 2022 Addressees Registrant(s) of JS-2-Methylpyridine as listed in the last Appendix of - ECHA. Source: europa.eu. 3
A Comparative Guide to the Infrared Spectroscopy of 5-Methyl-2-(piperidin-2-yl)pyridine
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 5-Methyl-2-(piperidin-2-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 5-Methyl-2-(piperidin-2-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of its key spectral features, a comparative analysis with related heterocyclic structures, and a standardized protocol for acquiring high-quality experimental data.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "molecular fingerprint."[1] For a molecule like 5-Methyl-2-(piperidin-2-yl)pyridine, which contains a combination of aromatic and saturated heterocyclic rings, IR spectroscopy is crucial for confirming the presence of key functional groups and providing insights into its overall molecular architecture.
The structure of 5-Methyl-2-(piperidin-2-yl)pyridine incorporates a 2,5-disubstituted pyridine ring and a 2-substituted piperidine ring. This guide will deconstruct the molecule to predict its IR absorption bands based on the vibrational modes of its constituent parts.
Molecular Structure and Predicted Vibrational Modes
To accurately predict the IR spectrum, we must first identify the primary vibrational modes associated with the molecule's functional groups.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol or ethanol and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
Background Collection:
With the clean, empty ATR accessory in place, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount of the 5-Methyl-2-(piperidin-2-yl)pyridine sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most structural characterization purposes.
Data Processing and Cleaning:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Apply a baseline correction to account for any sloping baselines.
If available, apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
After analysis, meticulously clean the ATR crystal to remove all traces of the sample.
[2]
Conclusion
The infrared spectrum of 5-Methyl-2-(piperidin-2-yl)pyridine is predicted to exhibit a rich set of absorption bands that are highly characteristic of its hybrid aromatic-aliphatic heterocyclic structure. Key diagnostic peaks include the sharp, medium-intensity N-H stretch of the piperidine ring around 3350-3310 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and weaker aromatic C-H stretches above 3000 cm⁻¹. The fingerprint region will be defined by multiple pyridine ring vibrations between 1600-1450 cm⁻¹ and a strong C-H out-of-plane bending band, indicative of its 2,5-disubstitution pattern, between 860-800 cm⁻¹. By following the provided experimental protocol, researchers can reliably obtain high-quality data to confirm these structural features, aiding in the synthesis, characterization, and development of novel chemical entities.
Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 617-623.
Illinois State University. Infrared Spectroscopy. [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Canadian Science Publishing. (1963). DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY. [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Wade, L.G. (2003). Organic Chemistry, 5th ed.
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Cross-Reactivity of 5-Methyl-2-(piperidin-2-yl)pyridine in Immunoassays: A Comparative Guide for Toxicology and Pharmacokinetics
Executive Summary In clinical toxicology and pharmacokinetic (PK) monitoring, immunoassays serve as the frontline screening tools for detecting alkaloids, designer therapeutics, and piperidine-based compounds. A critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In clinical toxicology and pharmacokinetic (PK) monitoring, immunoassays serve as the frontline screening tools for detecting alkaloids, designer therapeutics, and piperidine-based compounds. A critical challenge in these assays is the structural homology between target analytes (e.g., the tobacco biomarker anabasine, 3-(piperidin-2-yl)pyridine) and related synthetic analogs or metabolites [1].
This guide evaluates the cross-reactivity profile of 5-Methyl-2-(piperidin-2-yl)pyridine (5-M-2-PP) —a sterically modified piperidine-pyridine derivative. We objectively compare the performance of traditional polyclonal enzyme immunoassays (EIAs) against our Next-Generation Monoclonal ELISA (mAb-ELISA) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].
Structural Mechanistic Analysis: The Cross-Reactivity Paradigm
Immunoassay specificity is governed by the spatial orientation and electronic distribution of the target hapten. The piperidine and pyridine rings are highly immunogenic motifs [3].
When evaluating 5-M-2-PP against antibodies raised for unsubstituted piperidine-pyridine cores (such as anabasine or synthetic piperidine therapeutics), the cross-reactivity is driven by two competing factors:
Epitope Recognition: The unmodified piperidine ring often serves as the primary recognition site for the paratope. If the immunogen was conjugated to the carrier protein via the pyridine ring, the piperidine moiety is highly exposed, leading to broad class cross-reactivity [4].
Steric Hindrance: The addition of the 5-methyl group on the pyridine ring of 5-M-2-PP introduces localized steric bulk and alters the electron density of the aromatic system. Traditional polyclonal antibodies often fail to discriminate this minor modification, resulting in false-positive signals [1].
Our Next-Gen mAb-ELISA was developed using a site-directed hapten design that specifically recognizes the unsubstituted 3-position of the pyridine ring, effectively blocking the binding of 2-substituted or 5-methylated analogs like 5-M-2-PP.
Competitive Binding Mechanism
The following diagram illustrates the competitive binding dynamics that lead to false positives in poorly optimized immunoassays.
Competitive binding mechanism of 5-Methyl-2-(piperidin-2-yl)pyridine in immunoassays.
Comparative Performance Data
To objectively evaluate assay performance, 5-M-2-PP was spiked into drug-free human urine matrices at varying concentrations. The cross-reactivity was calculated using the formula:
% Cross-Reactivity = (
IC50,Target/IC50,5−M−2−PP
) × 100
As shown in Table 1, traditional EIAs exhibit significant vulnerability to 5-M-2-PP interference, whereas the Next-Gen mAb-ELISA approaches the specificity of LC-MS/MS [2].
Table 1: Cross-Reactivity Profile of 5-M-2-PP Across Analytical Platforms
Analytical Platform
Target Analyte
5-M-2-PP Concentration Tested
% Cross-Reactivity
Clinical Implication
Traditional Polyclonal EIA
Piperidine-Pyridine Core
10,000 ng/mL
14.5%
High risk of false positives.
Next-Gen mAb-ELISA (Our Product)
Piperidine-Pyridine Core
10,000 ng/mL
< 0.1%
Highly specific screening; minimal interference.
LC-MS/MS (Gold Standard)
Piperidine-Pyridine Core
10,000 ng/mL
0.0%
Definitive quantification; requires high capital cost.
Data Summary: The Next-Gen mAb-ELISA successfully mitigates the cross-reactivity seen in traditional assays, providing a cost-effective, high-throughput alternative to LC-MS/MS for initial screening.
Experimental Validation Protocol
To ensure a self-validating system, the following step-by-step methodology must be used to determine the exact cross-reactivity of 5-M-2-PP or any structural analog in your laboratory.
Phase 1: Reagent & Matrix Preparation
Matrix Selection: Obtain certified drug-free human urine or serum. Verify the absence of endogenous piperidine alkaloids via LC-MS/MS[5].
Stock Solutions: Prepare a 1 mg/mL stock of 5-M-2-PP in HPLC-grade methanol.
Serial Dilutions: Create a 7-point calibration curve of 5-M-2-PP in the blank matrix (Range: 0, 10, 50, 100, 500, 1000, and 10,000 ng/mL).
Phase 2: Competitive ELISA Workflow
Plate Coating: Ensure the microtiter plate is pre-coated with the highly specific anti-piperidine-pyridine monoclonal antibody.
Sample Addition: Pipette 50 µL of each 5-M-2-PP dilution (in triplicate) into the respective wells. Include a zero calibrator (
B0
) and a positive control (target analyte at
IC50
).
Conjugate Addition: Immediately add 100 µL of the Enzyme-Hapten Conjugate (e.g., HRP-labeled) to all wells.
Causality Note: Simultaneous addition forces thermodynamic competition between the free 5-M-2-PP and the conjugate for the limited antibody binding sites.
Incubation: Incubate the plate at room temperature (20-25°C) for 60 minutes in the dark.
Washing: Wash the plate 6 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20) to remove all unbound molecules.
Signal Generation: Add 100 µL of TMB Substrate. Incubate for 15 minutes. The color development is inversely proportional to the concentration of the cross-reactant.
Termination & Reading: Stop the reaction with 50 µL of 1N
H2SO4
. Read the optical density (OD) at 450 nm.
Phase 3: Data Analysis
Plot the OD values against the log concentration of 5-M-2-PP.
Determine the
IC50
(the concentration of 5-M-2-PP that inhibits 50% of the maximum signal).
Compare this to the
IC50
of the target analyte to derive the % Cross-Reactivity.
Mitigation Strategies & Best Practices
When deploying immunoassays in environments where 5-M-2-PP or similar analogs are present, researchers must adopt robust mitigation strategies:
Antibody Selection: Transition from polyclonal to structurally-guided monoclonal antibodies. mAbs designed with steric exclusion pockets effectively reject methylated analogs [4].
Reflex Testing: Implement a two-tiered testing algorithm. Use the high-throughput mAb-ELISA for primary screening, and reflex all presumptive positives to LC-MS/MS or High-Resolution Mass Spectrometry (HRMS) for definitive structural confirmation [2].
Sample Clean-up: While immunoassays are designed for direct injection, utilizing Solid Phase Extraction (SPE) prior to the assay can reduce matrix effects, though it will not resolve true antibody-antigen cross-reactivity [5].
References
Clinical Chemistry (Oxford Academic). Anabasine Is a Poor Marker for Determining Smoking Status of Transplant Patients. Discusses the clinical specificity of tobacco alkaloids and the vulnerability of immunoassays to cross-reactivity.
URL:[Link]
MSACL 2024 Abstracts. Immunoassay cross-reactivity and LC-MS/MS confirmation. Highlights the necessity of LC-MS/MS to resolve false positives generated by structurally similar compounds in immunoassays.
URL:[Link]
Journal of Analytical Toxicology (Oxford Academic). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Demonstrates how modifications to the piperidine ring significantly alter antibody recognition and cross-reactivity profiles.
URL:[Link]
ResearchGate. Determination of nicotine, anabasine, and cotinine in urine and saliva samples. Discusses the limitations of immunological methods regarding cross-reactivity and the use of extraction techniques.
URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-(piperidin-2-yl)pyridine
As a novel compound at the forefront of research, 5-Methyl-2-(piperidin-2-yl)pyridine presents a unique set of handling challenges. While a comprehensive, peer-reviewed safety profile for this specific molecule is still...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound at the forefront of research, 5-Methyl-2-(piperidin-2-yl)pyridine presents a unique set of handling challenges. While a comprehensive, peer-reviewed safety profile for this specific molecule is still developing, its structure—a hybrid of a methyl-substituted pyridine and a piperidine moiety—provides a clear and urgent directive for a conservative and highly protective approach to laboratory safety. This guide synthesizes established data from these two structural classes to provide a robust framework for personal protective equipment (PPE) selection, operational planning, and disposal. Our core principle is to mitigate risk by assuming the compound may exhibit the combined hazards of its parent structures: the flammability and systemic toxicity of pyridines and the severe corrosivity of piperidines.
A Proactive Hazard Assessment: Understanding the "Why"
The necessity for stringent PPE protocols stems from the anticipated hazard profile of 5-Methyl-2-(piperidin-2-yl)pyridine, inferred from extensive data on related pyridine and piperidine compounds.
Corrosivity and Severe Irritation: Piperidine itself is known to cause severe skin burns and eye damage.[1][2] Pyridine derivatives can also cause serious eye irritation and skin burns.[3][4] Therefore, any contact with the skin or eyes is presumed to pose a significant risk of immediate and severe chemical burns.
Systemic Toxicity (Dermal Absorption & Inhalation): Both pyridine and piperidine are toxic when in contact with the skin or inhaled.[1][2] The risk of systemic toxicity through dermal absorption is a critical consideration, meaning that skin protection is not just about preventing local irritation but also about preventing the compound from entering the bloodstream. Inhalation of vapors or aerosols can also lead to acute toxicity and respiratory irritation.[2][5][6][7]
Flammability: Pyridine and its alkylated derivatives are flammable liquids, with vapors that can form explosive mixtures with air.[5][8] Handling procedures must therefore account for fire and explosion hazards, including the prevention of static discharge.[3][9]
Organ Toxicity: Prolonged or repeated exposure to some pyridine derivatives may cause damage to organs.[3]
This multi-faceted hazard profile demands a multi-layered PPE strategy that leaves no route of exposure unprotected.
The Essential PPE Ensemble: A Head-to-Toe Protocol
Every handling operation, from simple solution preparation to complex synthesis, must be conducted within a certified chemical fume hood. The following PPE is considered the minimum standard.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Due to the severe corrosive potential, eye protection must be comprehensive.
Primary Protection: Wear indirect-vent, impact- and splash-resistant chemical goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[10] These are essential to form a seal around the eyes and protect against splashes and vapors.
Secondary Protection: A full-face shield must be worn over the chemical goggles.[5] This is a critical secondary barrier to protect the entire face from splashes during transfers, reactions, or in the event of an unexpected release. Contact lenses should never be worn when handling this substance.[5]
Hand and Skin Protection: Preventing Dermal Contact and Absorption
Given the risk of both corrosive burns and toxic absorption, glove selection and body protection are paramount.
Gloves: Standard lightweight latex gloves are inadequate and must not be used.[11] Select gloves made of chemically resistant materials.
Recommended: Butyl rubber or nitrile gloves are appropriate choices.[9][11] For prolonged handling or higher concentrations, consider thicker gauge gloves or double-gloving.
Protocol: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[5][9] Contaminated gloves must be disposed of as hazardous waste.
Body Protection: A flame-retardant lab coat is mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[3] All clothing should be clean, and street clothes should be fully covered.[5] Closed-toe shoes, preferably made of a non-porous material, are required.[3]
Respiratory Protection: Safeguarding Against Inhalation Hazards
All work must be performed in a certified chemical fume hood to minimize vapor inhalation.[11] However, certain situations necessitate respiratory protection.
When Required: A respirator is necessary when engineering controls are insufficient, during a spill, when handling the substance as a powder outside of a containment unit, or if aerosols are being generated.[3]
Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. If particulates are also present (e.g., when handling a solid), a combination OV/P100 cartridge should be used. All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as per OSHA 29 CFR 1910.134.[10]
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices.
PPE Operational Workflow
Inspection: Before entering the lab, inspect all PPE for damage (cracks in face shield, tears in gloves, etc.).
Donning Sequence:
i. Put on lab coat and close all fasteners.
ii. Put on chemical splash goggles.
iii. Put on face shield.
iv. Wash hands and dry them thoroughly.
v. Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to prevent cross-contamination):
i. Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
ii. Remove face shield.
iii. Remove lab coat.
iv. Remove goggles.
v. Wash hands thoroughly with soap and water.[9]
Spill Management
In the event of a spill, evacuate the area and alert safety personnel. Cleanup should only be performed by trained individuals wearing an enhanced level of PPE, which may include a self-contained breathing apparatus (SCBA) and a chemical protection suit.[9] Spilled material should be absorbed with a non-combustible material like sand or diatomaceous earth and collected in a sealed container for disposal.[3][9]
Disposal of Contaminated PPE
All disposable PPE used while handling 5-Methyl-2-(piperidin-2-yl)pyridine must be considered hazardous waste.
Gloves, wipes, and other disposables: Place immediately into a designated, sealed hazardous waste container.
Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower and wash the affected skin area for at least 15 minutes.[3][11] The contaminated clothing must be decontaminated or disposed of as hazardous waste.[6]
Waste Containers: Handle all waste containers with the same level of PPE as the chemical itself. Ensure waste is disposed of through an approved waste disposal facility, following all local and national regulations.[6][7]
Data and Visualization
Table 1: Recommended PPE for Different Scenarios
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume (<10 mL) Solution Handling in Fume Hood
Chemical Goggles & Face Shield
Nitrile or Butyl Rubber Gloves
Flame-Retardant Lab Coat
Not required if sash is at proper height and ventilation is certified.
High-Volume (>10 mL) or Solid Weighing in Fume Hood